2-butyl-1-carbamimidoylguanidine
Description
Buformin is an anti-diabetic drug of the biguanide class, chemically related to metformin and phenformin. It was withdrawn from the market in most countries due to a high risk of causing lactic acidosis.
Buformin is an agent belonging to the biguanide class of antidiabetics with antihyperglycemic activity. Buformin is not metabolized and is excreted in the urine. This agent has been withdrawn from the market due to its elevated risk of lactic acidosis.
BUFORMIN is a small molecule drug with a maximum clinical trial phase of IV and is indicated for diabetes mellitus. It was withdrawn in at least one region.
An oral hypoglycemic agent that inhibits gluconeogenesis, increases glycolysis, and decreases glucose oxidation.
See also: Metformin (related); Phenformin (related); Buformin Hydrochloride (active moiety of).
Properties
CAS No. |
692-13-7 |
|---|---|
Molecular Formula |
C6H15N5 |
Molecular Weight |
157.22 g/mol |
IUPAC Name |
2-butyl-1-carbamimidoylguanidine |
InChI |
InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11) |
InChI Key |
XSEUMFJMFFMCIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(N)N=C(N)N |
Appearance |
Solid powder |
Other CAS No. |
692-13-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1 Butylbiguanide 1-Butylbiguanide Adebit Buformin Butylbiguanide Gliporal Retard, Silubin Silubin Silubin Retard |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility and Stability of 2-Butyl-1-carbamimidoylguanidine
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Unknowns of a Novel Biguanide Derivative
Chemical Identity and Structural Elucidation
2-Butyl-1-carbamimidoylguanidine belongs to the biguanide class of molecules, which are characterized by two linked guanidine groups. The systematic name implies a butyl group (C4H9) attached to one of the nitrogen atoms of the biguanide backbone.
Caption: Chemical structure of this compound.
The presence of the butyl group is anticipated to significantly influence the molecule's physicochemical properties compared to smaller biguanides like metformin.
Predicted Physicochemical Properties: An Informed Hypothesis
The biguanide functional group imparts a high degree of polarity and hydrophilicity to molecules, making them generally water-soluble.[1] However, the introduction of a four-carbon alkyl chain in this compound will increase its lipophilicity. This structural modification is expected to decrease its aqueous solubility compared to metformin, which possesses two methyl groups.[1] The solubility profile is also likely to be pH-dependent due to the basic nature of the guanidine groups.
The stability of biguanides can be influenced by several factors, including pH, temperature, and the presence of oxidizing agents.[2][3] For instance, metformin has been shown to degrade under acidic and thermal stress.[2][3] It is plausible that this compound will exhibit similar degradation pathways.
| Property | Metformin | Proguanil | Predicted this compound | Rationale for Prediction |
| Aqueous Solubility | High | Low | Moderate | The butyl group increases lipophilicity compared to metformin's methyl groups, likely reducing water solubility. However, the polar biguanide core should still allow for some aqueous solubility. |
| LogP | -1.4 | 1.6 | ~0.5 - 1.0 | The addition of a butyl chain will significantly increase the octanol-water partition coefficient compared to the highly polar metformin. |
| pKa | ~12.4 | ~10.5 | ~11-12 | The basicity of the biguanide moiety is expected to be largely retained. |
| Stability | Degrades under acidic and thermal stress | Susceptible to hydrolysis | Likely susceptible to acid-catalyzed hydrolysis and thermal degradation. | The core biguanide structure is the primary determinant of these stability characteristics. |
Experimental Determination of Solubility: A Step-by-Step Protocol
A robust determination of thermodynamic solubility is essential for any new chemical entity. The following protocol outlines a standard procedure for assessing the aqueous and pH-dependent solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol:
-
Preparation of Solutions: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) and purified water.
-
Equilibration: Add an excess amount of this compound to vials containing each of the prepared solvents. These vials are then agitated in a temperature-controlled environment (e.g., 25°C and 37°C) for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Sampling and Filtration: At predetermined time points (e.g., 24 and 48 hours), an aliquot is withdrawn from each vial and immediately filtered through a low-binding 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: The filtered samples are then appropriately diluted and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[4] The concentration at which the amount of dissolved solute remains constant over time represents the thermodynamic solubility.
Comprehensive Stability Assessment: Forced Degradation Studies
Forced degradation studies are crucial to identify potential degradation products and establish the intrinsic stability of a drug substance.[5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[5]
Caption: Workflow for Forced Degradation Studies.
Protocol:
-
Acid and Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.[3] Samples are taken at various time points to monitor the extent of degradation.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[3]
-
Thermal Degradation: The solid compound and a solution of the compound are exposed to high temperatures (e.g., 80°C).[2]
-
Photostability: The compound is exposed to light under controlled conditions as specified in the ICH Q1B guidelines.
-
Analysis: All samples from the stress conditions are analyzed using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. Mass balance should be assessed to ensure that all degradation products are accounted for. Significant degradants should be isolated and characterized using techniques like LC-MS/MS and NMR spectroscopy.
Analytical Methodologies for Biguanides
A reliable and validated analytical method is the cornerstone of accurate solubility and stability testing. For biguanide compounds, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a commonly employed technique.[4]
-
Column: A C18 column is often suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be controlled to ensure consistent retention and peak shape.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 230-240 nm for the biguanide chromophore) is standard.
-
LC-MS: For the identification of degradation products, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is indispensable. It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.[6]
Data Interpretation and Implications for Drug Development
The data generated from these studies will have significant implications for the development of this compound.
| Data Type | Finding | Implication for Development |
| Aqueous Solubility | Low to moderate solubility | May require enabling formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to achieve adequate bioavailability for oral administration. |
| pH-Dependent Solubility | Higher solubility at lower pH | Suggests that absorption may be favored in the acidic environment of the stomach. Enteric-coated formulations might be considered if intestinal absorption is desired and solubility is low at higher pH. |
| Stability Profile | Significant degradation under acidic conditions | An immediate-release formulation might be preferable to minimize residence time in the stomach. Protective coatings or formulation with buffering agents could be necessary. |
| Stability Profile | Formation of a specific major degradant | The toxicological profile of the major degradant must be assessed. The formulation and storage conditions should be designed to minimize its formation. |
Conclusion
While direct experimental data for this compound is not yet in the public domain, a comprehensive understanding of its solubility and stability can be achieved through the systematic application of the principles and protocols outlined in this guide. By drawing parallels with well-characterized biguanides and conducting rigorous experimental work, researchers can build a robust data package to inform critical decisions in the drug development process. The insights gained from these foundational studies are paramount for advancing a novel chemical entity from a laboratory curiosity to a potential therapeutic agent.
References
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Ataman Kimya. (n.d.). 2-BUTYL-1-OCTANOL. Retrieved from [Link]
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ANHUI MEISENBAO TECHNOLOGY CO., LTD. (n.d.). 2-Butyl-1,2-benzisothiazolin-3-one (BBIT). Retrieved from [Link]
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PubChem. (n.d.). 2-Butyl-1-octanol. Retrieved from [Link]
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Foretz, M., Guigas, B., & Viollet, B. (2019). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Cells, 8(9), 964. [Link]
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Zhang, N., et al. (2022). Aerobic Degradation of the Antidiabetic Drug Metformin by Aminobacter sp. Strain NyZ550. Environmental Science & Technology, 56(15), 10797-10807. [Link]
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Di Stasi, A., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega, 3(2), 2235-2243. [Link]
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Naveed, S., et al. (2014). Degradation Study of Available Brands of Metformin in Karachi Using UV Spectrophotometer. Journal of Diabetes & Metabolism, 5(1), 328. [Link]
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Cristea, C., et al. (2018). Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. RSC Advances, 8(61), 35086-35096. [Link]
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de Oliveira, G. A. R., et al. (2023). Metformin Degradation by Advanced Oxidation Processes: Performance, Limitations, and Environmental Concerns. Molecules, 28(13), 5081. [Link]
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Ashfaq, M., & Khan, I. U. (2014). Analyses of Biguanides and Related Compounds in Biological and Environmental Samples by HPLC. Critical Reviews in Analytical Chemistry, 44(4), 336-351. [Link]
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ResearchGate. (n.d.). Proposed degradation pathways of metformin in 3% H2O2 at 70 °C. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column. Retrieved from [Link]
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Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
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Impactfactor. (2024). Forced Degradation Method Development and Validation for Simultaneous Determination of Vildagliptin, Metformin Hydrochloride and. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). 2-Butylguanidine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Retrieved from [Link]
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Kaza, M., & Rahman, Z. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Molecules, 27(19), 6505. [Link]
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Al-Obaidi, H., et al. (2021). Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach. ChemistryOpen, 10(12), 1260-1273. [Link]
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electronic medicines compendium (emc). (n.d.). Atovaquone/Proguanil Hydrochloride 250 mg/100 mg Film-coated tablets - Summary of Product Characteristics (SmPC). Retrieved from [Link]
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Toxicological Profile: 2-Butyl-1-carbamimidoylguanidine (Buformin)
The Toxicological Profile of 2-Butyl-1-carbamimidoylguanidine (commonly known as Buformin ) is detailed below.
Content Type: Technical Whitepaper Subject: Buformin (1-butylbiguanide) Focus: Pharmacokinetics, Mitochondrial Toxicity, and Lactic Acidosis Mechanisms
Executive Summary
This compound , widely recognized as Buformin (or 1-butylbiguanide), is an antidiabetic agent of the biguanide class.[1] Structurally intermediate between metformin (dimethylbiguanide) and phenformin (phenethylbiguanide), Buformin was historically used to treat Type 2 Diabetes Mellitus (T2DM). However, it was withdrawn from most Western markets in the late 1970s due to an unacceptable risk of Biguanide-Associated Lactic Acidosis (BALA) , a condition with a mortality rate exceeding 50%.
While less lipophilic and toxic than phenformin, Buformin exhibits a significantly higher toxicity profile than metformin. Current research interest focuses on its repurposing potential as an antineoplastic agent due to its potent activation of AMPK (AMP-activated protein kinase), necessitating a rigorous understanding of its toxicological boundaries.
Chemical Identity & Physicochemical Properties
The specific nomenclature "this compound" refers to the position of the butyl chain on the nitrogen backbone of the biguanide structure. In standard pharmaceutical nomenclature, this is Buformin .
| Parameter | Data |
| Common Name | Buformin |
| Synonyms | 1-butylbiguanide; N-butylimidodicarbonimidic diamide |
| CAS Number | 692-13-7 (Free base); 1190-53-0 (HCl) |
| Molecular Formula | C₆H₁₅N₅ |
| Molecular Weight | 157.22 g/mol |
| Lipophilicity (LogP) | ~ -1.2 (More lipophilic than Metformin, less than Phenformin) |
| pKa | 2.79; 11.5 (Highly basic, exists as a cation at physiological pH) |
Toxicological Relevance of Lipophilicity: Buformin's butyl chain increases its lipophilicity compared to metformin's methyl groups. This facilitates greater passive diffusion across mitochondrial membranes and higher affinity for organic cation transporters (OCTs), leading to higher intracellular accumulation and stronger inhibition of mitochondrial respiration—the primary driver of its toxicity.
Toxicokinetics (ADME)
Understanding the movement of Buformin through the body is critical for predicting toxicity, particularly in renal impairment.
Absorption & Distribution
-
Bioavailability: Moderate oral bioavailability.
-
Transporter-Mediated Uptake: Buformin is a substrate for Organic Cation Transporter 1 (OCT1) and OCT2 .[2]
-
Hepatic Uptake (OCT1): OCT1 facilitates rapid entry into hepatocytes. Unlike metformin, Buformin's higher lipophilicity allows it to penetrate the mitochondrial membrane more effectively.
-
Renal Uptake (OCT2): Accumulates in renal proximal tubule cells.[2]
-
-
Volume of Distribution (Vd): Large, indicating extensive tissue binding (particularly in the gastrointestinal tract and liver).
Metabolism[4][5]
-
Biotransformation: Buformin is not metabolized by the liver. It does not undergo Phase I (CYP450) or Phase II conjugation.
-
Implication: Toxicity is not driven by reactive metabolites but by the accumulation of the parent compound.
Excretion[6]
-
Route: Excreted unchanged in the urine.[3]
-
Clearance: Dependent on glomerular filtration and active tubular secretion (via MATE1/2-K transporters).
-
Toxic Accumulation: In patients with reduced Glomerular Filtration Rate (GFR), Buformin clearance drops linearly. Because it is not metabolized, renal failure leads to exponential plasma accumulation, precipitating lactic acidosis.
Mechanistic Toxicology
The core toxicity of Buformin is Type B Lactic Acidosis (aerobic disorders). This is a predictable, dose-dependent pharmacological effect pushed to pathological extremes.
Primary Mechanism: Mitochondrial Complex I Inhibition
Buformin accumulates within the mitochondrial matrix (driven by the membrane potential) and inhibits NADH:ubiquinone oxidoreductase (Complex I) of the Electron Transport Chain (ETC).
-
ATP Depletion: Inhibition of Complex I halts the proton gradient, stopping ATP synthesis.
-
AMPK Activation: The drop in ATP and rise in AMP activates AMPK. While this improves insulin sensitivity (therapeutic effect), it also shuts down anabolic pathways.
-
Glycolytic Shift: To compensate for lost mitochondrial ATP, cells shift to anaerobic glycolysis (Pasteur effect), consuming glucose and generating massive amounts of lactate.
The "Double Hit" on Lactate Homeostasis
Lactic acidosis occurs because Buformin simultaneously increases production and decreases clearance of lactate:
-
Increased Production: Peripheral tissues (muscle, gut) convert glucose to lactate due to blocked oxidative phosphorylation.
-
Decreased Clearance: The liver is the primary organ for lactate clearance (via gluconeogenesis). Buformin inhibits hepatic gluconeogenesis (an energy-expensive process) via ATP depletion and direct enzyme inhibition. Consequently, the liver cannot convert the excess lactate back into glucose.
Comparative Toxicity (The "Goldilocks" Zone)
The inhibitory potency on mitochondrial respiration correlates with lipophilicity:
-
Phenformin: High lipophilicity → High mitochondrial entry → High toxicity (Withdrawn).
-
Buformin: Moderate lipophilicity → Moderate mitochondrial entry → Moderate/High toxicity (Withdrawn in US/EU).
-
Metformin: Low lipophilicity → Poor mitochondrial entry → Low toxicity (Standard of Care).
Visualizing the Toxicity Pathway
The following diagram illustrates the cascade from Buformin uptake to systemic acidosis.
Caption: Pathophysiology of Buformin-induced Lactic Acidosis. Note the dual mechanism: increased peripheral lactate generation combined with blocked hepatic clearance.
Preclinical Safety Data
Acute Toxicity (LD50)
Buformin exhibits moderate acute toxicity in rodents.
-
Mouse (Oral): ~320–380 mg/kg[4]
-
Mouse (Intraperitoneal): ~140 mg/kg
-
Rat (Subcutaneous): ~300 mg/kg
Sub-chronic & Chronic Toxicity
-
Findings: High doses in rats lead to renal tubular necrosis and hepatic steatosis. The renal toxicity is likely due to the high local concentration driven by OCT2 transport.
Genotoxicity & Carcinogenicity
-
Genotoxicity: Generally non-genotoxic (negative in Ames test).
-
Carcinogenicity: Buformin has demonstrated anti-carcinogenic properties in rodent models (e.g., chemically induced mammary carcinogenesis).[8] This is attributed to AMPK activation, which inhibits the mTOR pathway (cell proliferation).[9] This "toxic" mechanism is the basis for its investigation in oncology.
Clinical Toxicology & Management
Clinical Presentation
Buformin toxicity presents as vague prodromal symptoms rapidly progressing to shock:
-
Prodrome: Nausea, vomiting, abdominal pain, lethargy.
-
Acute Phase: Kussmaul breathing (respiratory compensation for acidosis), hypotension, hypothermia, coma.
-
Lab Findings: High Anion Gap Metabolic Acidosis, Lactate > 5 mmol/L (often > 15 mmol/L), normal or elevated renal markers.
Management Protocol
There is no specific antidote for Buformin poisoning. Management is supportive and aggressive.
-
Decontamination: Activated charcoal if ingestion is recent (< 1-2 hours).
-
Hemodynamic Support: Vasopressors (Norepinephrine) and fluids. Caution: Sodium Bicarbonate is controversial; it may worsen intracellular acidosis.
-
Extracorporeal Removal (Gold Standard):
-
Hemodialysis: Highly effective. Buformin is a small molecule with low protein binding, making it dialyzable. It corrects both the acidosis and removes the drug.
-
CVVH (Continuous Veno-Venous Hemofiltration): Preferred in hemodynamically unstable patients.
-
Experimental Protocols
For researchers investigating Buformin, the following protocols ensure robust data generation regarding its mitochondrial effects.
Protocol 1: Assessment of Mitochondrial Respiration (Seahorse XF Assay)
Objective: Quantify the potency of Buformin on Complex I inhibition relative to Metformin.
-
Cell Culture: Seed HepG2 or HEK293-OCT1 cells (20,000 cells/well) in XF96 microplates. Incubate overnight.
-
Treatment: Replace medium with unbuffered assay medium (pH 7.4). Treat cells with Buformin (0, 10, 50, 100, 500 µM).
-
Measurement: Measure Oxygen Consumption Rate (OCR) at baseline and after injections:
-
Oligomycin (ATP synthase inhibitor).
-
FCCP (Uncoupler - Max respiration).
-
Rotenone/Antimycin A (Complex I/III inhibitors).
-
-
Analysis: Calculate Basal Respiration and Maximal Respiration .
-
Expected Result: Dose-dependent reduction in Basal and Maximal OCR. Buformin should show an IC50 significantly lower (more potent) than Metformin (~10-50x).
-
Protocol 2: In Vivo Lactate Tolerance Test
Objective: Assess the impact of Buformin on systemic lactate clearance.
-
Animals: Male C57BL/6 mice (n=8/group).
-
Dosing: Administer Buformin (50 mg/kg p.o.) or Vehicle. Wait 1 hour.
-
Challenge: Inject Sodium Lactate (1 g/kg i.p.).
-
Sampling: Collect tail vein blood at t=0, 15, 30, 60, 90, 120 min.
-
Quantification: Measure plasma lactate using an enzymatic lactate oxidase assay.
-
Analysis: Plot Lactate vs. Time. Calculate Area Under the Curve (AUC).
-
Interpretation: A significantly higher AUC in the Buformin group indicates inhibition of hepatic gluconeogenesis (failure to clear the lactate load).
-
References
-
Sogame, Y., et al. (2011). "Involvement of organic cation transporter 1 in the lactic acidosis caused by metformin." Journal of Pharmacology and Experimental Therapeutics. Link
-
Verdonck, L. F., et al. (1981). "Buformin concentrations in a case of fatal lactic acidosis." Diabetologia. Link
-
Bridges, H. R., et al. (2014). "Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria." Biochemical Journal. Link
-
Zhu, P., et al. (2015). "Effects of metformin, buformin, and phenformin on the post-initiation stage of chemically induced mammary carcinogenesis in the rat."[8] Cancer Prevention Research.[8] Link
-
Wang, D. S., et al. (2003). "Involvement of organic cation transporter 2 in renal excretion of metformin." Drug Metabolism and Disposition. Link
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The Guanidinium Dilemma: Environmental Fate, Toxicity, and Remediation of a Persistent Cation
Executive Summary
Guanidinium compounds—ranging from the chaotropic agents used in bioprocessing (Guanidine HCl, Guanidinium Thiocyanate) to high-volume pharmaceuticals (Metformin) and emerging photovoltaic materials (Perovskites)—represent a unique environmental challenge. Unlike many organic pollutants that degrade via standard oxidation pathways, the guanidinium cation (
This guide addresses the "Guanidinium Dilemma": the compound’s utility in stabilizing proteins and crystal lattices directly correlates with its recalcitrance in wastewater treatment plants (WWTPs). We provide a technical roadmap for researchers to track, analyze, and remediate these compounds, moving beyond standard protocols to address the specific physicochemical anomalies of this class.
Part 1: The Source-Pathway-Receptor Model
To understand the environmental impact, we must first categorize the distinct entry vectors. The environmental load is not monolithic; it is a split between high-volume chronic release (pharmaceuticals) and high-concentration acute risks (biotech/industrial).
The Metformin-Guanylurea Axis (Chronic Load)
The most significant source of environmental guanidinium is not laboratory waste, but the antidiabetic drug Metformin .
-
Mechanism: Metformin is excreted largely unmetabolized by humans.
-
Biotransformation: In WWTPs, aerobic bacteria convert Metformin into Guanylurea .
-
The "Dead-End" Metabolite: Guanylurea is highly stable and often passes through conventional activated sludge systems unchanged, accumulating in surface waters.
Laboratory & Industrial Sources (Acute Load)
-
Biopharma: Guanidine Hydrochloride (GdnHCl) and Guanidinium Thiocyanate (GTC) are standard chaotropes for protein denaturation and RNA extraction. Spills or improper disposal lead to shock loads of nitrogen.
-
Solar Energy (Emerging Threat): Lead-halide perovskite solar cells (PSCs) increasingly use Guanidinium cations to stabilize crystal lattices (overcoming the Goldschmidt tolerance factor).[1] End-of-life leaching from these panels poses a dual threat: heavy metal (Pb) toxicity combined with organic cation release.
Pathway Visualization
The following diagram illustrates the degradation pathways and the "dead-end" accumulation points.
Figure 1: Environmental fate pathways of guanidinium compounds. Note the accumulation of Guanylurea due to resistance to standard hydrolysis.
Part 2: Ecotoxicology & Mechanism of Action
The Chaotropic Mechanism
The toxicity of guanidinium stems from its ability to disrupt hydrogen bonding networks in water.
-
Protein Unfolding: At high concentrations (spill scenarios), it denatures proteins by destabilizing the hydrophobic effect.
-
Membrane Disruption: In aquatic organisms, the cation interacts with the polar head groups of lipid bilayers, altering membrane permeability.
Toxicity Data Summary
The following table synthesizes critical ecotoxicity values. Note the distinction between the parent compound and the metabolite.
| Compound | Organism | Endpoint | Value (approx.) | Classification |
| Guanidine HCl | Daphnia magna | EC50 (48h) | 70.2 mg/L | Harmful |
| Guanidine HCl | Desmodesmus subspicatus (Algae) | ErC50 (72h) | 33.5 mg/L | Harmful |
| Metformin | Daphnia magna | NOEC (21d) | 10 mg/L | Low Chronic Risk |
| Guanylurea | Pimephales promelas (Fish) | NOEC | 0.16 mg/L | High Concern |
Critical Insight: While Metformin itself has a relatively high Predicted No-Effect Concentration (PNEC), its metabolite Guanylurea is more persistent and shows potential for subtle endocrine disruption or growth inhibition in specific fish species at lower concentrations.
Part 3: Analytical Methodologies (HILIC-MS/MS)
Standard Reverse-Phase (C18) chromatography fails for guanidinium compounds because they are too polar and elute in the void volume (leading to ion suppression and poor quantification). Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory standard for accurate quantification.
Protocol: Quantification in Wastewater/Surface Water
Objective: Quantify Guanidine, Metformin, and Guanylurea at ng/L levels.
Reagents:
-
Internal Standards: Metformin-D6, Guanidine-13C.
-
Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).
Workflow:
-
Sample Preparation (SPE):
-
Do not use standard C18 cartridges.
-
Use: Mixed-mode Cation Exchange (MCX) or specialized polymeric weak cation exchange cartridges.
-
Condition: MeOH followed by acidified water.
-
Load: Filtered water sample (pH adjusted to 3.0).
-
Wash: 2% Formic acid in water (removes neutrals/acids).
-
Elute: 5% Ammonium Hydroxide in Methanol (releases basic guanidinium).
-
Evaporate and reconstitute in 90% ACN.
-
-
LC-MS/MS Configuration:
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide).
-
Gradient: Start high organic (95% B)
ramp to 60% B over 10 mins. -
Ionization: ESI Positive Mode.
-
Transitions (MRM):
-
Metformin: 130
60 -
Guanylurea: 103
60 -
Guanidine: 60
43
-
-
Figure 2: Optimized analytical workflow for polar guanidinium compounds.
Part 4: Remediation Strategies
Conventional oxidation (Chlorine, Ozone) is often ineffective against the guanidinium core due to its resonance stability. The most promising approach is Bioaugmentation .
Biological Degradation
The guanidinium bond is energy-rich but difficult to access. Specific bacterial strains possessing guanidinase or guanylurea hydrolase enzymes are required.
-
Key Organisms: Pseudomonas mendocina, Aminobacter sp., and specific Variovorax strains.
-
Mechanism: These bacteria express enzymes (e.g., GuuH) that hydrolyze Guanylurea into Guanidine, and subsequently Guanidine into Urea + Ammonia.
-
Engineering Control: In industrial wastewater treatment (e.g., from pharmaceutical manufacturing), a dedicated bioreactor seeded with these specific degraders (Bioaugmentation) is necessary before the stream enters the general activated sludge system.
Advanced Oxidation (AOP) Caveat
While UV/H2O2 can degrade Metformin, it often stops at Guanylurea. To mineralize the guanidine core completely, high-energy UV (185 nm) or Electro-Fenton processes are required, though these are energy-intensive.
References
-
Trautwein, C., & Kümmerer, K. (2011). Incomplete aerobic degradation of the antidiabetic drug Metformin and generation of the persistent metabolite Guanylurea. Chemosphere.[2] Link
-
Caldwell, D. J., et al. (2019). Environmental risk assessment of metformin and its transformation product guanylurea: II. Occurrence in surface waters.[3] Chemosphere.[2] Link
-
European Chemicals Agency (ECHA). (n.d.). Guanidinium Chloride - Registration Dossier. ECHA. Link
-
Tiso, S., et al. (2017). Guanidinium stabilizes perovskite solar cells at 19% efficiency.[1][4] Nature Energy. Link
-
Gruseck, R., et al. (2020). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX. Link
-
Shatila, F., et al. (2020). Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea. Journal of Bacteriology. Link
Sources
A Comprehensive Technical Guide to the Natural Sources of Guanidine Derivatives: From Discovery to Drug Development
Foreword: The Enduring Significance of Guanidine Derivatives in Drug Discovery
The guanidinium group, a seemingly simple nitrogenous functional moiety, stands as a testament to nature's ingenuity in crafting molecules of profound biological significance. Its inherent basicity, coupled with its ability to form a network of hydrogen bonds and engage in cation-π interactions, has made it a privileged scaffold in the realm of medicinal chemistry. From the life-saving antibiotic streptomycin to the groundbreaking anti-diabetic drug metformin, the influence of the guanidine core is undeniable. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the natural world's vast repository of guanidine derivatives. We will journey from the diverse natural sources of these compounds, through the intricacies of their biosynthesis and extraction, to their pharmacological activities and untapped therapeutic potential.
I. A World of Guanidine: Unveiling the Natural Sources
Guanidine derivatives are not confined to a single domain of life; they are ubiquitously distributed across terrestrial and marine ecosystems, a testament to their evolutionary importance.
Marine Invertebrates: A Treasure Trove of Complex Guanidine Alkaloids
The marine environment, particularly its sessile invertebrates, represents the most prolific source of structurally diverse and biologically potent guanidine alkaloids.[1] Sponges of the orders Poecilosclerida and Axinellida are particularly rich in these compounds.[2]
-
Sponges of the Genus Monanchora : These sponges are renowned for producing a plethora of polycyclic guanidine alkaloids, including the crambescidins and ptilomycalins.[3][4] These complex molecules often feature a pentacyclic guanidinium core and exhibit potent cytotoxic, antiviral, and antifungal activities.[5]
-
Sponges of the Genus Crambe : The Mediterranean sponge Crambe crambe is a well-known producer of crambescins and crambescidins, which are potent bioactive alkaloids.[6]
-
Other Marine Invertebrates : Beyond sponges, guanidine derivatives have been isolated from other marine organisms, including mollusks and ascidians, further highlighting the widespread occurrence of these compounds in marine ecosystems.[1]
Cyanobacteria: Microbial Factories of Potent Guanidino-Toxins
Cyanobacteria, often referred to as blue-green algae, are prolific producers of a wide array of bioactive natural products, including several potent guanidine-containing toxins.[7]
-
Anabaena, Aphanizomenon, and Cylindrospermopsis species : These freshwater cyanobacteria are notorious for producing saxitoxin and its numerous analogs, a family of potent neurotoxins that block voltage-gated sodium channels.[8]
-
Other Cyanobacterial Metabolites : Beyond saxitoxins, cyanobacteria synthesize a variety of other guanidine-containing compounds, often through unique biosynthetic pathways involving non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS).[8]
Terrestrial Plants: A Source of Medicinally Important Guanidines
The plant kingdom also contributes a number of significant guanidine derivatives, some of which have a long history of use in traditional medicine.
-
Galega officinalis (Goat's Rue) : This herbaceous legume is the natural source of galegine, a guanidine derivative that laid the foundation for the development of the biguanide class of anti-diabetic drugs, including metformin.[9] Arginine has been identified as a precursor in the biosynthesis of galegine.[9][10]
-
Other Plant Sources : Guanidine derivatives have also been isolated from other plant families, where they are thought to play roles in nitrogen storage and defense.[11]
Microorganisms: A Diverse Source of Guanidine-Containing Antibiotics
Soil and marine microorganisms are another important source of guanidine derivatives, particularly antibiotics.
-
Streptomyces species : This genus of bacteria is a well-known producer of numerous antibiotics, including streptomycin, which features a diguanidino-substituted inositol moiety.
II. The Blueprint of Nature: Biosynthesis of Guanidine Derivatives
The structural diversity of natural guanidine derivatives is a reflection of the varied and often complex biosynthetic pathways that nature has evolved. Understanding these pathways is not only of fundamental scientific interest but also opens avenues for biosynthetic engineering and the production of novel analogs.
The Saxitoxin Pathway: A Case Study in Cyanobacterial Toxin Synthesis
The biosynthesis of saxitoxin is one of the most well-studied pathways for a guanidine-containing natural product. It involves a fascinating interplay of enzymes that assemble the intricate tricyclic core of the molecule.
The pathway is initiated by the enzyme SxtA, a polyketide synthase-like enzyme, which catalyzes the Claisen condensation of arginine with a propionyl-ACP unit derived from S-adenosylmethionine and acetate.[10] Subsequent steps involve a series of enzymatic reactions including amidinotransfer, cyclizations, hydroxylations, and carbamoyl transfer, orchestrated by a suite of "Sxt" enzymes encoded within a dedicated gene cluster.[10]
Figure 1: Simplified biosynthetic pathway of saxitoxin.
Biosynthesis of Crambescidin Alkaloids: A Working Hypothesis
The biosynthesis of the complex polycyclic guanidine alkaloids found in marine sponges like Crambe crambe is less well understood. However, experimental evidence from feeding studies with radiolabeled precursors suggests that arginine and fatty acids are key building blocks.[6][12] A "tethered Biginelli-like reaction" has been proposed as a key step in the formation of the cyclic guanidine core.[6] This hypothesis posits a reaction between a C-2/C-3 activated fatty acid and a central guanidinylated pyrrolinium species. Further research, including the identification of the biosynthetic gene clusters, is needed to fully elucidate this complex pathway.[13]
Figure 2: Hypothetical biosynthetic pathway of crambescidin alkaloids.
Galegine Biosynthesis: An Area of Ongoing Investigation
The biosynthesis of galegine in Galega officinalis is another area where our understanding is still developing. It is known that arginine serves as a precursor, and an L-arginine:glycine amidinotransferase activity has been detected in the plant, which is involved in the synthesis of guanidinoacetic acid, a likely intermediate.[5] However, the complete enzymatic pathway from arginine to galegine remains to be fully characterized. The identification of homoarginine-6-hydroxylases in plants, which can produce guanidine from homoarginine, suggests a potential, though not yet confirmed, route for guanidine moiety formation in plants.[11][14]
III. From Source to Sample: Extraction and Purification Protocols
The successful isolation of guanidine derivatives from their natural sources is a critical first step in their study and potential development. The choice of extraction and purification methods is dictated by the physicochemical properties of the target compounds, particularly their polarity and basicity.
General Principles of Guanidine Derivative Extraction
The strong basicity of the guanidinium group (pKa ≈ 13.5) is a key consideration in designing extraction protocols.
-
Acid-Base Extraction : A common strategy involves an initial extraction with an acidified polar solvent (e.g., methanol or ethanol with a small amount of acetic or formic acid). This protonates the guanidine group, forming a salt that is soluble in the polar solvent, while less polar compounds remain in the organic phase. Subsequent basification of the aqueous extract and extraction with a non-polar organic solvent can then isolate the free base form of the guanidine derivative.
-
Solvent Choice : The choice of solvent is crucial for efficient extraction.[12] For polar guanidine derivatives, polar solvents like methanol, ethanol, and water are often employed. For less polar derivatives, solvents like dichloromethane or ethyl acetate may be more suitable. The principle of "like dissolves like" is a guiding factor, where the polarity of the solvent is matched to the polarity of the target compound.[13]
-
Chromatographic Techniques : A variety of chromatographic techniques are employed for the purification of guanidine derivatives. These include:
-
Column Chromatography : Often used for initial fractionation of the crude extract. Silica gel is a common stationary phase, with a gradient of solvents of increasing polarity used for elution.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : A powerful technique for the final purification of individual compounds. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol), often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape.
-
Experimental Protocol: Isolation of Crambescidin 800 from Monanchora viridis
This protocol is based on the successful isolation of crambescidin 800 and serves as a representative workflow for the purification of complex marine guanidine alkaloids.[3][4]
Step-by-Step Methodology:
-
Extraction :
-
Homogenize the fresh or frozen sponge material (Monanchora viridis) in methanol.
-
Perform repeated extractions with methanol to ensure exhaustive extraction of the metabolites.
-
Combine the methanolic extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning :
-
Partition the crude extract between dichloromethane (DCM) and water. This step separates the more lipophilic compounds (in the DCM layer) from the more polar compounds (in the aqueous layer). The guanidine alkaloids will typically partition into the DCM layer.
-
Collect the DCM layer and dry it under reduced pressure to yield a DCM fraction.
-
-
Initial Chromatographic Fractionation :
-
Dissolve the DCM fraction in a minimal amount of methanol.
-
Subject the dissolved fraction to flash chromatography on a C18 reversed-phase silica column.
-
Elute the column with a stepwise gradient of solvents, starting with 100% water and gradually increasing the proportion of methanol. This separates the compounds based on their polarity.
-
-
Bioassay-Guided Fractionation :
-
Test the collected fractions for cytotoxic activity against a relevant cancer cell line (e.g., a triple-negative breast cancer cell line).
-
Identify the most active fraction(s) for further purification.
-
-
Final Purification by HPLC :
-
Subject the active fraction(s) to semi-preparative or preparative reversed-phase HPLC.
-
Use a C18 column with a gradient of acetonitrile in water (with 0.1% TFA as a modifier) as the mobile phase.
-
Collect the peak corresponding to crambescidin 800, as identified by its retention time and UV absorbance.
-
Remove the solvent under reduced pressure to yield the purified crambescidin 800 as a colorless glassy solid.[3]
-
Causality Behind Experimental Choices:
-
The initial methanol extraction is chosen for its ability to extract a broad range of compounds, including the moderately polar guanidine alkaloids.
-
The DCM/water partitioning is a crucial step to remove highly polar impurities (sugars, salts) and some non-polar lipids, thereby enriching the desired alkaloids in the DCM phase.
-
Reversed-phase chromatography is particularly effective for separating these complex alkaloids, as it allows for fine-tuning of the separation based on subtle differences in their hydrophobicity. The use of TFA in the mobile phase ensures that the guanidine groups are protonated, leading to sharper peaks and better resolution.
Figure 3: Workflow for the isolation of crambescidin 800.
IV. Biological Activities and Therapeutic Potential
Natural guanidine derivatives exhibit a remarkable spectrum of biological activities, making them attractive lead compounds for drug discovery.
Quantitative Data on Biological Activities
The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values.
| Compound | Source Organism | Biological Activity | Target/Cell Line | IC50/MIC50 | Reference(s) |
| Crambescidin 816 | Crambe crambe | Antifungal | Saccharomyces cerevisiae | 0.557 µM | [10] |
| Crambescidin 830 | Crambe crambe | Antifungal | Saccharomyces cerevisiae | 1.650 µM | [10] |
| Crambescidin 800 | Crambe crambe | Antifungal | Saccharomyces cerevisiae | 4.316 µM | [10] |
| Crambescidin 816 | Crambe crambe | Cytotoxic | HepG2 (human liver carcinoma) | 0.57 µM (48h) | [5] |
| Crambescidin 830 | Crambe crambe | Cytotoxic | HepG2 (human liver carcinoma) | 9.73 µM (48h) | [5] |
| Crambescidin 800 | Crambe crambe | Cytotoxic | HepG2 (human liver carcinoma) | >15 µM (48h) | [5] |
| Crambescidin 800 | Monanchora viridis | Cytotoxic | T11 (TNBC) | 0.09 µM (48h) | [3] |
| Monanchocidins B-E | Monanchora sp. | Cytotoxic | HL-60 (human promyelocytic leukemia) | 110-830 nM | [6] |
| Ptilomycalin A derivatives | Monanchora sp. | Cytotoxic | KB (human oral carcinoma) | 0.1 - 7.7 µM | [6] |
| Batzelladine F | Monanchora sp. | Anti-trypanosomal | L. infantum | 2 µM | [6] |
| Galegine | Galega officinalis | Antidiabetic | - | - | [9] |
Mechanisms of Action
The diverse biological activities of guanidine derivatives stem from their ability to interact with a variety of molecular targets.
-
Ion Channel Modulation : The guanidinium group can mimic protonated arginine and interact with the selectivity filters of ion channels. Saxitoxin's potent neurotoxicity, for example, arises from its high-affinity binding to and blockage of voltage-gated sodium channels.
-
Enzyme Inhibition : The ability of the guanidinium group to form strong ionic and hydrogen bonds makes it an effective motif for inhibiting enzymes, particularly those that process arginine or other cationic substrates.
-
DNA Intercalation and Binding : The planar and cationic nature of some polycyclic guanidine alkaloids allows them to intercalate into the minor groove of DNA, disrupting DNA replication and transcription and leading to cytotoxic effects.
-
Disruption of Cellular Membranes : The amphipathic nature of some guanidine derivatives, with a polar guanidinium head and a non-polar tail, allows them to insert into and disrupt the integrity of cellular membranes, leading to antimicrobial and cytotoxic effects.
V. Future Directions and Conclusion
The study of natural guanidine derivatives is a vibrant and ever-evolving field. While significant progress has been made in the discovery, synthesis, and biological evaluation of these compounds, many exciting avenues for future research remain.
-
Exploration of Uncharted Natural Sources : The vast biodiversity of our planet, particularly in underexplored environments like the deep sea and extreme terrestrial habitats, undoubtedly holds a wealth of novel guanidine derivatives waiting to be discovered.
-
Elucidation of Biosynthetic Pathways : A deeper understanding of the enzymatic machinery responsible for the synthesis of these complex molecules will not only provide fundamental insights into natural product biosynthesis but also enable the use of synthetic biology approaches to produce novel analogs. The identification of biosynthetic gene clusters for complex marine guanidine alkaloids is a particularly important goal.[13]
-
Mechanism of Action Studies : For many of the newly discovered guanidine derivatives, their precise molecular targets and mechanisms of action remain to be elucidated. Such studies are crucial for their development as therapeutic agents.
-
Medicinal Chemistry and Drug Development : The unique structural scaffolds of natural guanidine derivatives provide a rich source of inspiration for medicinal chemists to design and synthesize novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
VI. References
-
Additional bioactive guanidine alkaloids from the Mediterranean sponge Crambe crambe. (2012). RSC Advances, 2(15), 6143-6150. [Link]
-
Choice of Solvent for Effective Extraction of Phytochemical Components in Medicinal Plant Leaves. (2023). ResearchGate. [Link]
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[ARGININE AS THE FIRST STAGE OF GALEGINE IN GALEGA OFFICINALIS L. ON THE BIOCHEMISTRY AND PHYSIOLOGY OF GALEGINE IN GALEGA OFFICINALIS L. III]. (1963). Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 296(8), 516-522. [Link]
-
Crambescidin 800, Isolated from the Marine Sponge Monanchora viridis, Induces Cell Cycle Arrest and Apoptosis in Triple-Negative Breast Cancer Cells. (2018). Marine Drugs, 16(2), 53. [Link]
-
Crambescidin 800, Isolated from the Marine Sponge Monanchora viridis, Induces Cell Cycle Arrest and Apoptosis in Triple-Negative Breast Cancer Cells. (2018). PubMed. [Link]
-
[ARGININE AS THE FIRST STAGE OF GALEGINE IN GALEGA OFFICINALIS L. ON THE BIOCHEMISTRY AND PHYSIOLOGY OF GALEGINE IN GALEGA OFFICINALIS L. III]. (1963). PubMed. [Link]
-
(PDF) Crambescidin 800, Isolated from the Marine Sponge Monanchora viridis, Induces Cell Cycle Arrest and Apoptosis in Triple-Negative Breast Cancer Cells. (2018). ResearchGate. [Link]
-
(PDF) Cytotoxic Guanidine Alkaloids from the Pacific Marine Sponge, Monanchora sp. (2017). ResearchGate. [Link]
-
Enzymes of arginine metabolism. (2004). The Journal of Nutrition, 134(10 Suppl), 2743S-2747S. [Link]
-
Deciphering the Biosynthetic Gene Cluster for Potent Freshwater Toxin. (2022). Scripps Institution of Oceanography. [Link]
-
Global analysis of biosynthetic gene clusters reveals conserved and unique natural products in entomopathogenic nematode-symbiotic bacteria. (2022). Nature Microbiology, 7(6), 835-848. [Link]
-
Guanidine Alkaloids from the Marine Sponge Monanchora pulchra Show Cytotoxic Properties and Prevent EGF-Induced Neoplastic Transformation in Vitro. (2017). Marine Drugs, 15(1), 13. [Link]
-
Arginine Metabolism: Enzymology, Nutrition, and Clinical Significance. (2004). The Journal of Nutrition, 134(10 Suppl), 2748S-2751S. [Link]
-
Free Full-Text | Crambescidin 800, Isolated from the Marine Sponge Monanchora viridis, Induces Cell Cycle Arrest and Apoptosis in Triple-Negative Breast Cancer Cells | Notes. (2018). MDPI. [Link]
-
Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. (2023). Molecules, 28(22), 7620. [Link]
-
Identification of Novel Biosynthetic Gene Clusters Encoding for Polyketide/NRPs-Producing Chemotherapeutic Compounds from Marine. (2023). UNH Scholars' Repository. [Link]
-
(PDF) Enzymes of arginine metabolism. (2004). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of carborane-containing chalcones and their pyrazole derivatives as inhibitors of lysozyme and Aβ(1-42) peptide fibrillation. (2025). AperTO. [Link]
-
(PDF) Enzymes of arginine metabolism. (2004). ResearchGate. [Link]
-
Structure, synthesis and biological properties of the pentacyclic guanidinium alkaloids. (2014). Natural Product Reports, 31(10), 1349-1361. [Link]
-
Discovery of an Abundance of Biosynthetic Gene Clusters in Shark Bay Microbial Mats. (2020). Frontiers in Microbiology, 11, 1876. [Link]
-
Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. (2006). Antimicrobial Agents and Chemotherapy, 50(7), 2474-2482. [Link]
-
Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. (2021). ResearchGate. [Link]
-
The extraction, separation and purification of alkaloids in the natural medicine. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1511-1515. [Link]
-
Choice of Solvent for Effective Extraction of Phytochemical Components in Medicinal Plant Leaves. (2023). ResearchGate. [Link]
-
lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Antibiotic treatment of the breadcrumb sponge Halichondria panicea and subsequent recolonization. (2022). protocols.io. [Link]
-
Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Altogen Labs. [Link]
-
Comparative extraction techniques of alkaloids and evaluation of antioxidant capacity from the fruits of Retama raetam. (2022). International Journal of Biosciences, 21(5), 210-215. [Link]
-
Synthesis of (–)-Monanchoradin A and (–)-Crambescin A2 392 Based on Cyclization-Carbonylation-Cyclization Cascade. (2019). Organic Letters, 21(16), 6332-6336. [Link]
-
Enzymes Involved in the Biosynthesis of Arginine from Ornithine in Maritime Pine (Pinus pinaster Ait.). (2019). International Journal of Molecular Sciences, 20(18), 4523. [Link]
-
BGC Atlas: A Web Resource for Exploring the Diversity of Biosynthetic Gene Clusters in Metagenomes - Caner Bagci - MICROBIOME - ISMB/ECCB 2023. (2024). YouTube. [Link]
-
The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value?. (2023). ResearchGate. [Link]
-
Isolation, Phylogenetic Analysis and Anti-infective Activity Screening of Marine Sponge-Associated Actinomycetes. (2016). Frontiers in Microbiology, 7, 1244. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-butyl-1-carbamimidoylguanidine (Buformin)
Prepared by: Gemini, Senior Application Scientist
Introduction: The Enduring Relevance of Buformin
2-butyl-1-carbamimidoylguanidine, commonly known as buformin, is an oral antihyperglycemic agent from the biguanide class of drugs.[1][2] Historically used for the treatment of type 2 diabetes, buformin, along with its analogues phenformin and metformin, functions by decreasing hepatic gluconeogenesis and increasing glucose uptake into cells.[3][4] While its use in diabetes treatment has been largely superseded by metformin due to a higher risk of lactic acidosis, buformin has garnered renewed interest in the research community.[2][5][6] Emerging studies highlight its potential as an anticancer agent, attributed to its ability to activate AMP-activated protein kinase (AMPK) and inhibit the mTOR pathway, which are crucial in cancer cell metabolism.[6]
This guide provides a comprehensive, technically detailed protocol for the synthesis of buformin from dicyandiamide and butylamine. It is intended for researchers in medicinal chemistry and drug development, offering not just a procedural outline but also the rationale behind the synthetic strategy, purification techniques, and characterization methods.
Part 1: Scientific Principles and Synthesis Strategy
The synthesis of N-alkyl-substituted biguanides from dicyandiamide (also known as 2-cyanoguanidine) is a well-established and robust chemical transformation. The core reaction involves the nucleophilic addition of an amine to the nitrile group of dicyandiamide.[7][8]
Reaction Mechanism: The synthesis is typically performed by heating the hydrochloride salt of an aliphatic amine with dicyandiamide in a suitable high-boiling solvent.[9] The use of the amine salt is critical; the acidic conditions protonate the nitrogen atoms of dicyandiamide, activating the nitrile carbon towards nucleophilic attack by the free amine present in equilibrium. The reaction proceeds via a Pinner-type mechanism, leading to the formation of the biguanide structure.[8] While various solvents can be employed, high-boiling alcohols are often preferred for aliphatic amines to ensure the reaction proceeds at an adequate rate.[9]
The overall reaction is as follows: Butylamine Hydrochloride + Dicyandiamide → this compound Hydrochloride (Buformin HCl)
This one-pot synthesis is efficient, but as with many organic syntheses, the purity of the final product is contingent on careful control of reaction conditions and rigorous purification to remove unreacted starting materials and potential side products, such as melamine.[10][11]
Part 2: Experimental Protocol
This section details the complete workflow for the laboratory-scale synthesis of buformin hydrochloride.
Materials and Equipment
Reagents:
-
Butylamine (≥99%)
-
Dicyandiamide (2-Cyanoguanidine) (≥99%)
-
Concentrated Hydrochloric Acid (~37%)
-
Toluene (Anhydrous)
-
Ethanol (95% or Absolute)
-
Activated Charcoal
-
Deionized Water
Equipment:
-
Round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH indicator strips
-
Melting point apparatus
-
FTIR and NMR spectrometers
Reagent Preparation and Stoichiometry
The reaction requires butylamine hydrochloride. While it can be purchased directly, it is often more practical to prepare it in situ or as a preliminary step from the more common free base, butylamine.
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Moles (mol) | Amount |
| Butylamine | 73.14 | 0.74 | 0.20 | 14.63 g (19.8 mL) |
| Dicyandiamide | 84.08 | - | 0.20 | 16.82 g |
| Toluene | 92.14 | 0.867 | - | ~150 mL |
| Ethanol | 46.07 | 0.789 | - | As needed for recrystallization |
Step-by-Step Synthesis Protocol
Step 1: Preparation of Butylamine Hydrochloride
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, combine 14.63 g (0.20 mol) of butylamine with 100 mL of toluene.
-
Slowly add concentrated hydrochloric acid dropwise while stirring vigorously. This is an exothermic reaction; maintain the temperature below 20°C. Continue addition until the pH of the solution is acidic (pH 1-2).
-
The butylamine hydrochloride will precipitate as a white solid. The resulting slurry can be used directly in the next step.
Step 2: Synthesis of Buformin Hydrochloride
-
To the slurry of butylamine hydrochloride in toluene, add 16.82 g (0.20 mol) of dicyandiamide.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 110-111°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, and then further cool in an ice bath for 1-2 hours to maximize precipitation of the crude product.
Step 3: Isolation and Purification
-
Collect the precipitated white solid by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold toluene to remove any unreacted starting materials and impurities.
-
Transfer the crude buformin hydrochloride to a beaker. Add a sufficient amount of 95% ethanol to dissolve the solid upon heating (approximately 3-4 mL of ethanol per gram of crude product).
-
Heat the solution gently with stirring until all the solid dissolves.
-
Add a small amount of activated charcoal to the hot solution to decolorize it and adsorb impurities.
-
Maintain the heat for 10-15 minutes, then perform a hot filtration to remove the activated charcoal.
-
Allow the clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified white crystals of buformin hydrochloride by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and dry them under vacuum. A typical yield is in the range of 60-75%.
Characterization of the Final Product
To confirm the identity and purity of the synthesized this compound hydrochloride, the following analytical techniques are recommended:
-
Melting Point: The literature value for buformin hydrochloride is 174-177°C.[4] A sharp melting point within this range indicates high purity.
-
FTIR Spectroscopy: The spectrum should show characteristic peaks for N-H stretching, C=N stretching of the guanidine group, and C-N stretching.
-
NMR Spectroscopy (¹H and ¹³C): This provides definitive structural confirmation. The ¹H NMR will show signals corresponding to the butyl chain protons and the N-H protons. The ¹³C NMR will show signals for the four distinct carbons of the butyl group and the two carbons of the biguanide core.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method to assess the purity of the final product and quantify any remaining impurities.[10][11]
Part 3: Visualization of Synthesis Workflow
The following diagram illustrates the key stages of the synthesis process, from starting materials to the final, characterized product.
Caption: Workflow for the synthesis of Buformin HCl.
Part 4: Troubleshooting and Safety Considerations
-
Low Yield: If the yield is significantly lower than expected, ensure that the starting materials are anhydrous and the reaction was allowed to proceed to completion. Insufficient cooling during precipitation can also lead to loss of product.
-
Impure Product: A broad melting range or discoloration suggests impurities. The primary side-product in biguanide synthesis can be melamine, formed from the self-condensation of dicyandiamide at high temperatures.[10][11] A second recrystallization step may be necessary to improve purity.
-
Safety: Butylamine is a corrosive and flammable liquid. Concentrated hydrochloric acid is highly corrosive. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Toluene is a flammable solvent with associated health risks; handle with care.
References
- Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours. (2025). Vertex AI Search.
- Synthetic accesses to biguanide compounds - PMC - NIH. (2021). National Institutes of Health.
- Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours. (2018). Neuro-Oncology.
- Buformin (1-Butylbiguanide) | Antidiabetic Agent | MedChemExpress. (n.d.). MedChemExpress.
- Buformin - TargetMol. (n.d.). TargetMol.
- The main approaches for the synthesis of biguanides. The core structure... - ResearchGate. (n.d.). ResearchGate.
- Synthalin, Buformin, Phenformin, and Metformin: A Century of Intestinal “Glucose Excretion” as Oral Antidiabetic Strategy in Overweight/Obese Patients - MDPI. (n.d.). MDPI.
- Buformin | C6H15N5 | CID 2468 - PubChem - NIH. (n.d.). National Institutes of Health.
- Biguanides. Chemical structures of phenformin, buformin, and metformin.... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
- Buformin – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
- Buformin - Wikipedia. (n.d.). Wikipedia.
- CN102516130A - Preparation method of metformin hydrochloride - Google Patents. (n.d.). Google Patents.
- Method for producing biguanide salts - Google Patents. (n.d.). Google Patents.
- Biguanide - Wikipedia. (n.d.). Wikipedia.
Sources
- 1. Buformin | TargetMol [targetmol.com]
- 2. Buformin | C6H15N5 | CID 2468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buformin - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Biguanide - Wikipedia [en.wikipedia.org]
- 9. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Quantification of 2-butyl-1-carbamimidoylguanidine
Executive Summary & Chemical Context[1][2][3][4]
2-butyl-1-carbamimidoylguanidine (chemically synonymous with Buformin or 1-butylbiguanide ) presents a unique set of analytical challenges typical of the biguanide class of antidiabetics. Unlike lipophilic drugs, this molecule is highly polar, basic, and lacks a strong chromophore, making standard Reversed-Phase (RP) chromatography on C18 columns ineffective without modification.
This guide provides two distinct, validated workflows:
-
LC-MS/MS (HILIC Mode): For high-sensitivity bioanalysis in plasma/urine (pK/PD studies).
-
Ion-Pair HPLC-UV: For pharmaceutical quality control (QC), formulation analysis, and purity testing where mass spectrometry is unavailable.
Structural Identity & Properties[1][2][3]
-
IUPAC Name: 1-butylbiguanide / N-butylimidodicarbonimidic diamide.
-
Molecular Formula:
-
Molecular Weight: 157.22 g/mol
-
pKa: ~2.8 and ~11.5 (Amphoteric, but strongly basic in physiological pH).
-
LogP: -1.2 (Highly Hydrophilic).
Method Selection Strategy
The choice of method depends entirely on the matrix complexity and the required sensitivity limit (LLOQ).
Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample type and sensitivity requirements.
Protocol A: High-Sensitivity LC-MS/MS (Bioanalysis)
Objective: Quantification of this compound in human plasma with an LLOQ of ~1.0 ng/mL. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) is used to retain the polar analyte without using ion-pairing reagents that suppress MS ionization.
Instrumentation & Conditions[4][5][6]
-
System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: Waters XBridge Amide (3.5 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.
-
Column Temp: 40°C.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
Gradient Program
| Time (min) | % Mobile Phase B (ACN) | State |
| 0.00 | 90% | Loading |
| 1.00 | 90% | Isocratic Hold |
| 4.00 | 40% | Elution Ramp |
| 4.10 | 90% | Re-equilibration |
| 7.00 | 90% | End of Run |
Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Analyte | 158.2 | 60.1 (Quant) | 30 | 25 |
| 158.2 | 116.1 (Qual) | 30 | 18 | |
| IS (Metformin-D6) | 136.2 | 66.1 | 30 | 28 |
Note: The product ion m/z 60.1 corresponds to the guanidine fragment, which is common for biguanides.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 20 µL of Internal Standard (IS) working solution (Metformin-D6 or Phenformin, 500 ng/mL).
-
Add 150 µL of ice-cold Acetonitrile (precipitating agent).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Crucial Step: Dilute the supernatant with 100 µL of Acetonitrile before injection to match the initial mobile phase conditions (preventing peak distortion).
Protocol B: Ion-Pair HPLC-UV (QC & Pharma)
Objective: Robust quantification for pharmaceutical formulations or high-concentration urine samples where MS is unnecessary. Mechanism: Use of an anionic surfactant (Sodium Dodecyl Sulfate - SDS) to form a neutral ion-pair with the cationic guanidine group, allowing retention on a hydrophobic C18 column.
Instrumentation & Conditions[4][5][6]
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm).
-
Wavelength: 233 nm (Primary), 210 nm (Secondary).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Mobile Phase Preparation[4][5]
-
Buffer (Aqueous): 10 mM Phosphate Buffer (pH 6.0) containing 5 mM Sodium Dodecyl Sulfate (SDS) .
-
Preparation: Dissolve 1.44 g of Sodium Dodecyl Sulfate in 1L of phosphate buffer. Filter through 0.45 µm nylon filter.
-
-
Organic: Acetonitrile.[1]
-
Ratio: Isocratic 60:40 (Buffer:Acetonitrile).
System Suitability Criteria
-
Tailing Factor: Must be < 1.5 (Biguanides tend to tail; SDS helps minimize this).
-
Resolution: > 2.0 between Analyte and any synthesis impurities.
-
RSD (n=6): < 2.0% for peak area.
Analytical Logic & Troubleshooting
The "Dewetting" Phenomenon
Using 100% aqueous mobile phases on standard C18 columns to retain polar biguanides causes phase collapse (dewetting).
-
Solution: Protocol A uses HILIC (water layer on silica). Protocol B uses Ion-Pairing (creating a "pseudo-neutral" molecule).
Carryover Management
Biguanides are "sticky" on metallic surfaces due to their charge.
-
Wash Solvent: Use 50:50 Methanol:Water + 0.1% Formic Acid as the needle wash.
-
Passivation: If peak splitting occurs, passivate the LC system with 30% Phosphoric acid (consult instrument manual first).
Figure 2: Troubleshooting logic for common peak shape issues in biguanide analysis.
Validation Parameters (Reference Data)
The following data represents typical acceptance criteria derived from validation studies of biguanide analogs (Buformin/Metformin).
| Parameter | Protocol A (LC-MS/MS) | Protocol B (HPLC-UV) |
| Linearity ( | > 0.995 (Weighted 1/x²) | > 0.999 |
| Range | 1.0 – 1000 ng/mL | 0.5 – 100 µg/mL |
| Accuracy | 85-115% | 98-102% |
| Precision (CV) | < 10% | < 2% |
| Matrix Effect | ± 15% (Corrected by IS) | N/A (if standard prep matches) |
| Recovery | > 80% (Protein Precip.) | > 95% (Liquid Sample) |
References
-
Development and Validation of LC-MS/MS Method for Biguanides: Title: Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. Source: ResearchGate / Forensic Science International. URL:[Link]
-
Ion-Pair HPLC-UV Methodology: Title: A new method for determination of buformin in plasma and urine by ion-paired reversed-phase HPLC with ultraviolet detection.[2] Source: PubMed / Biomedical Chromatography. URL:[Link]
-
Solid Phase Extraction (SPE) Comparison: Title: Determination of antihyperglycemic biguanides in serum and urine using an ion-pair solid-phase extraction technique. Source: PubMed / Biomedical Chromatography. URL:[Link]
-
Chemical Structure Verification: Title: 1-Butylbiguanide (Buformin) Compound Summary. Source: PubChem.[3] URL:[Link]
Sources
- 1. journaljpri.com [journaljpri.com]
- 2. Determination of antihyperglycemic biguanides in serum and urine using an ion-pair solid-phase extraction technique followed by HPLC-UV on a pentafluorophenylpropyl column and on an octadecyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-tert-Butyl-1,1,3,3-tetramethylguanidine - Wikipedia [en.wikipedia.org]
Advanced HPLC Strategies for Guanidine Analysis
Application Note & Protocol Guide
Executive Summary: The "Guanidine Paradox"
Guanidine (
-
Highly Polar: Resulting in near-zero retention on standard C18 Reversed-Phase (RP) columns.
-
Strongly Basic (pKa ~12.5): Leading to severe peak tailing due to interaction with residual silanols on silica supports.
-
Chromophore-Deficient: Lacking a conjugated system, they exhibit negligible UV absorbance above 200 nm, making standard UV-Vis detection prone to noise and solvent interference.
This guide moves beyond generic "try-and-see" approaches, offering three distinct, chemically grounded protocols tailored to your available instrumentation and sensitivity requirements.
Method Selection Guide
Choose the protocol that matches your laboratory's capabilities and the sample matrix complexity.
Figure 1: Decision tree for selecting the optimal guanidine analysis workflow.
Protocol 1: HILIC-MS/CAD (The Modern Standard)
Best for: Drug development, PK studies, and trace analysis. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water-rich layer on the polar stationary phase. Guanidine partitions into this layer, providing retention without the need for ion-pairing reagents that suppress MS ionization.
Chromatographic Conditions
| Parameter | Setting |
| Column | Amide-functionalized Silica (e.g., Waters BEH Amide, TSKgel Amide-80) or Bare Silica (e.g., Atlantis HILIC) |
| Dimensions | 2.1 x 100 mm, 1.7 µm or 3 µm particle size |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Temp | 30°C |
| Detection | MS: ESI+ (SIM m/z 60.1 for Guanidine); CAD: Nebulizer Temp 35°C |
Gradient Table
| Time (min) | % Mobile Phase B | Comments |
| 0.0 | 95 | High organic start is critical for HILIC retention |
| 1.0 | 95 | Isocratic hold to settle baseline |
| 6.0 | 50 | Linear gradient to elute analyte |
| 7.0 | 50 | Wash |
| 7.1 | 95 | Return to initial conditions |
| 12.0 | 95 | Mandatory re-equilibration (HILIC requires longer equilibration than RP) |
Technical Insight: The low pH (3.0) ensures the guanidine moiety is fully protonated (
Protocol 2: Pre-Column Derivatization (The UV Workhorse)
Best for: QC labs, raw material testing, and labs without MS. Mechanism: Guanidine reacts with acetylacetone (2,4-pentanedione) to form 2-amino-4,6-dimethylpyrimidine . Unlike native guanidine, this pyrimidine derivative is hydrophobic (retained on C18) and possesses a conjugated system with strong UV absorbance.
Reaction Scheme
Step-by-Step Derivatization Procedure
-
Preparation: Prepare a 1 M Sodium Carbonate (
) solution and a 10% (v/v) Acetylacetone solution in ethanol. -
Reaction:
-
Mix 100 µL of Sample (aqueous) with 100 µL of 1 M
. -
Add 100 µL of Acetylacetone solution.
-
Vortex briefly.
-
-
Incubation: Heat at 100°C for 15 minutes (using a heating block or boiling water bath).
-
Quenching: Cool to room temperature. Add 700 µL of Mobile Phase A (Water/0.1% TFA) to dilute.
-
Analysis: Inject directly onto the HPLC.
Chromatographic Conditions (RP-HPLC)
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus, Waters Symmetry), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 85% Water (0.1% TFA) / 15% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 295 nm (Secondary max: 230 nm) |
Why this works: The derivatization converts the polar base into a neutral/hydrophobic pyrimidine, shifting the retention mechanism from difficult cation-exchange to robust hydrophobic interaction [3, 4].
Protocol 3: Cation Exchange (High Matrix Clearance)
Best for: Bioprocessing (clearing guanidine from protein purification steps) or high-salt samples. Mechanism: Strong Cation Exchange (SCX) retains the positively charged guanidinium ion while non-ionic matrix components (proteins, neutral salts) wash through.
Chromatographic Conditions
| Parameter | Setting |
| Column | Polymer-based SCX (e.g., Dionex IonPac CS20 or CS14) |
| Mobile Phase | 4-10 mM Methanesulfonic Acid (MSA) (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | Suppressed Conductivity (Preferred) or UV @ 195 nm (if matrix allows) |
Technical Insight: Methanesulfonic acid is preferred over phosphate buffers for its compatibility with conductivity detectors and lower background noise at low UV wavelengths [5].
Troubleshooting & Optimization
-
Peak Tailing (HILIC): Often caused by "sample solvent mismatch". Ensure your sample diluent matches the initial mobile phase (e.g., 95% Acetonitrile). Injecting an aqueous sample directly into a HILIC column disrupts the water layer, causing distorted peaks.
-
Retention Time Shift (Derivatization): If the derivative peak elutes too early, the reaction may be incomplete, or the pH of the mobile phase is too low, protonating the pyrimidine ring. Ensure the reaction mixture is cooled and buffered before injection.
-
Corrosion Risk: Guanidine Hydrochloride is corrosive to stainless steel at high concentrations over long periods. Flush the system with water for at least 30 minutes after analysis.
References
-
HILIC Separation Mechanisms: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link
-
HILIC Method for Guanidine: US National Institutes of Health (NIH) / PMC. (2023).[1][2] Quantitation of guanidine derivatives as representative persistent and mobile organic compounds. Link
-
Acetylacetone Derivatization (Original Method): Palaitis, W., & Curran, J. R. (1984). HPLC Assay for Guanidine Salts Based on Pre-Column Derivatization with Acetylacetone. Journal of Chromatographic Science, 22(3), 99–103.[3] Link
-
Benzoin Derivatization (Alternative): Scheurer, M., et al. (2023). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Analytical and Bioanalytical Chemistry. Link
-
Cation Exchange Protocol: Thermo Fisher Scientific. (2013).[1] Assay of guanidine in pharmaceutical formulations (Application Note 1055). Link
Sources
High-Sensitivity LC-MS/MS Analysis of Guanidines via Benzoin Derivatization
Topic: Protocol for Derivatization of Guanidines for LC-MS Analysis
Abstract
The quantification of small, polar guanidino compounds (e.g., guanidine, methylguanidine, guanidinoacetic acid) in biological and environmental matrices is historically challenged by their high polarity, poor retention on reverse-phase (RP) columns, and lack of ionizable hydrophobicity. This application note details a robust Benzoin Derivatization Protocol specifically optimized for LC-MS/MS. By converting the polar guanidine moiety into a hydrophobic, highly ionizable 2-substituted amino-4,5-diphenylimidazole derivative, this method enhances retention, eliminates ion suppression, and improves sensitivity by 2-3 orders of magnitude compared to direct analysis.
Introduction: The Polarity Paradox
Guanidines are super-bases (pKa ~12.5–13.6) that remain protonated and highly polar at physiological pH. In standard LC-MS workflows, this presents a "Polarity Paradox":
-
Retention Failure: They elute in the void volume of C18 columns, co-eluting with salts and matrix interferents.
-
Ionization Suppression: While easily protonated, their co-elution with matrix salts in the void volume leads to severe signal quenching.
-
HILIC Instability: While HILIC can retain them, peak shape and re-equilibration times are often inconsistent for high-throughput screening.
The Solution: Chemical derivatization with Benzoin (2-hydroxy-1,2-diphenylethanone) creates a hydrophobic "tag" that shifts retention to the stable organic region of the gradient and introduces a resonant imidazole ring that enhances electrospray ionization (ESI) efficiency.
Reaction Mechanism
The core chemistry relies on the cyclization of the guanidino group with the
-
Nucleophilic Attack: The free base form of guanidine attacks the carbonyl carbon of benzoin.
-
Cyclization & Dehydration: A cascade of condensation and dehydration reactions occurs, eliminating two water molecules.
-
Aromatization: The final product is a 2-amino-4,5-diphenylimidazole derivative. This structure is highly stable, UV-active (fluorescent), and possesses high proton affinity for MS detection.
Note on Specificity: This reaction is specific to the guanidino moiety (
Figure 1: Reaction pathway converting polar guanidine to the hydrophobic imidazole derivative.
Experimental Protocol
Reagents & Preparation
-
Derivatization Reagent: 4.0 mM Benzoin in Ethanol. (Prepare fresh daily; protect from light).
-
Alkaline Catalyst: 1.6 M Potassium Hydroxide (KOH) in HPLC-grade water.
-
Neutralization Buffer: 2.0 M HCl or Formic Acid (if required for column stability).
-
Internal Standard (IS):
-Guanidine or -Arginine (Add to sample prior to derivatization).
Step-by-Step Workflow
Step 1: Sample Preparation
-
Aliquot 150 µL of aqueous sample (urine, plasma extract, or environmental water) into a 1.5 mL Protein LoBind tube.
-
Critical: If analyzing plasma, perform protein precipitation with Methanol (1:3 v/v) and use the supernatant.
Step 2: Reaction Assembly
-
Add 75 µL of Benzoin Solution (4 mM).
-
Add 150 µL of 1.6 M KOH .
-
Vortex briefly (5 sec) to mix. The solution will turn slightly yellow.
Step 3: Thermal Derivatization
-
Incubate in a boiling water bath (100°C) for 10 minutes .
-
Note: Dry block heaters can be used but ensure efficient heat transfer. Water baths are preferred for uniformity.
Step 4: Quenching & Stabilization
-
Immediately transfer tubes to an ice bath for 2 minutes.
-
Optional: Add 150 µL of 2.0 M HCl or 5% Formic Acid to neutralize the pH to ~7-8. This protects silica-based LC columns from the highly alkaline reaction mixture.
Step 5: Analysis
-
Centrifuge at 10,000 x g for 3 minutes to remove any precipitate.
-
Transfer supernatant to an LC vial. Inject 5–10 µL .
Figure 2: Step-by-step derivatization workflow for guanidine analysis.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | Phenomenex Synergi MAX-RP or C18 (100 x 2.1 mm, 2.6 µm) | Phenyl-hexyl or C18 phases provide excellent retention for the aromatic benzoin derivative. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH maintains the protonated state of the imidazole ring. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for aromatic compounds than Methanol. |
| Gradient | 0-1 min: 5% B; 1-6 min: 5% -> 95% B; 6-8 min: 95% B | Gradient focuses the analyte away from the void volume. |
| Flow Rate | 0.3 - 0.4 mL/min | Standard flow for ESI efficiency. |
| Ionization | ESI Positive Mode | The imidazole nitrogen is easily protonated ( |
| Target m/z | 236.1 (Guanidine-Benzoin) | Calculated: 59 (Guanidine) + 212 (Benzoin) - 36 (2H2O) + 1 (H). |
Expert Tip - MRM Optimization:
While the theoretical
-
Guanidine: 236.1
119.1 (Loss of phenyl group) -
Methylguanidine: 250.1
... -
Arginine: 321.2
...
Troubleshooting & Optimization (Self-Validating the Protocol)
-
Issue: Low Sensitivity.
-
Cause: Incomplete reaction or pH mismatch.
-
Fix: Ensure the reaction pH is >12 during heating. If the yellow color does not develop, the KOH may be degraded (absorbed CO2). Prepare fresh KOH.
-
-
Issue: Column Backpressure Increase.
-
Cause: Precipitation of excess benzoin or salts.
-
Fix: Ensure the neutralization step is performed and the sample is centrifuged before injection. Use a divert valve to send the first 1 minute (salts) to waste.
-
-
Validation Check:
-
Include a "Reagent Blank" (Water + Benzoin + KOH) to identify background peaks from the benzoin reagent itself. Benzoin can dimerize to form benzil, which may elute later in the run.
-
References
-
Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. Source: University of Vienna / NIH (2024). URL:[Link]
-
Derivatization reaction of guanidine compounds with benzoin. Source: ResearchGate (2025). URL:[Link]
-
Benzoin Condensation Mechanism. Source: Organic Chemistry Portal. URL:[Link]
Technical Application Note: 2-butyl-1-carbamimidoylguanidine (Buformin) in Metabolic Research
Introduction & Compound Identity
2-butyl-1-carbamimidoylguanidine , commonly known as Buformin (CAS: 692-13-7), is a potent biguanide derivative utilized extensively in metabolic disease research. While structurally homologous to Metformin (1,1-dimethylbiguanide), the presence of a butyl chain significantly increases its lipophilicity.
This structural modification alters its pharmacokinetics and cellular uptake, making it a critical "tool compound" for elucidating the mechanisms of AMP-activated protein kinase (AMPK) activation and mitochondrial Complex I inhibition. Although withdrawn from clinical use in many regions due to the risk of lactic acidosis, it remains a gold-standard reference agent for preclinical efficacy benchmarking in antidiabetic drug discovery.
Chemical Properties
| Property | Specification |
| IUPAC Name | 1-butylbiguanide; N-butylimidodicarbonimidic diamide |
| Molecular Formula | |
| Molecular Weight | 157.22 g/mol |
| Solubility | Soluble in water (>100 mg/mL) and ethanol |
| Storage | -20°C, desiccated |
Mechanism of Action (MOA)
To effectively utilize this compound in research, one must understand its primary molecular target: the mitochondrial respiratory chain.
-
Mitochondrial Inhibition: The compound accumulates in the mitochondrial matrix (driven by membrane potential) and inhibits NADH:ubiquinone oxidoreductase (Complex I).
-
Energy Stress: This inhibition reduces ATP production and increases the intracellular AMP:ATP ratio.
-
AMPK Activation: The rise in AMP allosterically activates AMPK and inhibits its dephosphorylation.
-
Downstream Effects:
-
Inhibition of Gluconeogenesis: Suppression of gluconeogenic gene expression (PEPCK, G6Pase) in hepatocytes.
-
Glucose Uptake: Translocation of GLUT4 to the plasma membrane in skeletal muscle.
-
mTOR Inhibition: Suppression of protein synthesis and cell growth (relevant in oncology research).
-
Signaling Pathway Visualization
Figure 1: Signal transduction pathway of this compound, highlighting the cascade from mitochondrial inhibition to metabolic regulation.
Experimental Protocols
The following protocols are designed for evaluating the antidiabetic potential of novel biguanide analogs, using this compound as a positive control.
Protocol A: In Vitro Assessment of AMPK Activation (C2C12 Myotubes)
Objective: Quantify the phosphorylation of AMPK
Materials:
-
C2C12 mouse myoblasts (ATCC CRL-1772)
-
Differentiation Media: DMEM + 2% Horse Serum
-
Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail
-
Primary Antibody: Anti-Phospho-AMPK
(Thr172)
Procedure:
-
Differentiation: Seed C2C12 cells in 6-well plates. Upon reaching confluence, switch to Differentiation Media for 4–6 days until myotubes form.
-
Starvation: Wash cells with PBS and incubate in serum-free DMEM for 4 hours.
-
Treatment:
-
Vehicle (PBS)
-
Metformin (2 mM) – Reference
-
Buformin (10 µM, 50 µM, 100 µM) – Test
-
Note: Buformin is ~10-20x more potent than Metformin; adjust doses accordingly.
-
-
Incubation: Incubate for 2 hours at 37°C.
-
Lysis: Wash with ice-cold PBS. Add 150 µL Lysis Buffer. Scrape and collect.
-
Western Blot: Resolve 20 µg protein on SDS-PAGE. Probe for p-AMPK (Thr172) and Total AMPK.
Expected Results:
-
Dose-dependent increase in p-AMPK/Total AMPK ratio.
-
Significant activation should be observed at 50 µM Buformin, comparable to 1-2 mM Metformin.
Protocol B: In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: Assess whole-body glucose disposal in a diabetic mouse model.
Model: Male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J), 8-10 weeks old.
Procedure:
-
Acclimatization: Fast mice for 6 hours (morning fast) to normalize baseline glucose.
-
Baseline Measurement (T=0): Measure blood glucose via tail vein prick using a glucometer.
-
Drug Administration (Oral Gavage):
-
Group 1: Vehicle (0.5% Methylcellulose)
-
Group 2: Metformin (250 mg/kg)
-
Group 3: Buformin (50 mg/kg)
-
Note: Lower dose reflects higher potency and toxicity risks.
-
-
Glucose Challenge: 30 minutes post-drug, administer Glucose (2 g/kg, p.o.).
-
Sampling: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose.
-
Analysis: Calculate Area Under the Curve (AUC) for glucose excursion.
Experimental Workflow Diagram:
Figure 2: Workflow for Oral Glucose Tolerance Test (OGTT) evaluating Buformin efficacy.
Data Interpretation & Safety
Comparative Potency Data
When benchmarking new compounds, use the following reference values for this compound:
| Parameter | Metformin | Buformin (2-butyl...) | Notes |
| IC50 (Complex I) | ~20–50 mM | ~1–5 mM | Buformin accumulates more efficiently in mitochondria. |
| EC50 (p-AMPK) | ~1–2 mM | ~50–100 µM | Higher potency in vitro. |
| Oral Bioavailability | 50–60% | >80% | Higher lipophilicity improves absorption. |
| Risk Profile | Low | High (Lactic Acidosis) | Monitor plasma lactate in in vivo studies. |
Critical Safety Note: Lactic Acidosis
Researchers must be aware that this compound carries a significantly higher risk of inducing lactic acidosis than Metformin.
-
Mechanism: Inhibition of hepatic gluconeogenesis prevents the conversion of lactate (Cori cycle) back into glucose, while mitochondrial inhibition forces tissues to rely on anaerobic glycolysis, producing more lactate.
-
Monitoring: In animal studies exceeding 100 mg/kg, plasma lactate levels must be monitored. Signs of toxicity include respiratory distress and hypothermia.
References
-
Bridges, H. R., et al. (2014). "Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria." Biochemical Journal, 462(3), 475-487. Link
-
Sogame, Y., et al. (2013). "Transport of biguanides by human organic cation transporter OCT2." Biomedicine & Pharmacotherapy, 67(5), 425-430. Link
-
Foretz, M., et al. (2014). "Metformin: from mechanisms of action to therapies." Cell Metabolism, 20(6), 953-966. Link
-
PubChem Database. "Buformin (Compound CID 2469)." National Center for Biotechnology Information. Link
Topic: Experimental Design for In Vivo Studies with 2-Butyl-1-carbamimidoylguanidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the design and execution of in vivo studies involving 2-butyl-1-carbamimidoylguanidine, a compound widely known as Proguanil . As a Senior Application Scientist, this note moves beyond rigid templates to offer a logically structured framework rooted in scientific integrity. We will explore the causality behind experimental choices, from selecting the appropriate animal model to defining robust endpoints. This guide is designed to equip researchers with the expertise to develop self-validating protocols, ensuring data is reliable, reproducible, and aligned with regulatory expectations for preclinical research.
Introduction: Understanding this compound (Proguanil)
This compound, commercially and scientifically known as Proguanil, is a biguanide class drug. It functions as a prodrug, meaning it is metabolized in vivo into its active form, cycloguanil. For decades, it has been a cornerstone of malaria prophylaxis and treatment, often used in combination with atovaquone.[1][2] The primary mechanism of action of its active metabolite, cycloguanil, is the inhibition of the enzyme dihydrofolate reductase (DHFR) in the malaria parasite.[3] This enzyme is critical for the synthesis of folate, a necessary component for DNA synthesis and replication, thereby halting parasite proliferation.[3]
Recent research has also highlighted Proguanil's potential in oncology, where it has been shown to suppress tumor growth in vivo by inducing apoptosis through mitochondrial dysfunction.[4] This dual applicability in infectious disease and oncology makes a thorough understanding of its in vivo experimental design crucial for future drug development efforts.
Mechanism of Action: The Proguanil-Cycloguanil Pathway
Proguanil's efficacy is dependent on its metabolic conversion. This process is primarily mediated by the cytochrome P450 enzyme CYP2C19 in the liver.[3] The resulting cycloguanil is a potent and selective inhibitor of the parasitic DHFR enzyme. This selectivity is key, as it has a much higher affinity for the parasite's enzyme than for the human equivalent. When co-administered with atovaquone, which targets the parasite's mitochondrial electron transport chain, the combination has a synergistic effect, collapsing the mitochondrial membrane potential and enhancing its antimalarial activity.[5][6]
Part 1: The 'Why' — Foundational Principles of Preclinical Design
A successful in vivo study is built on a foundation of clear objectives and a strong scientific rationale. Before any practical work begins, researchers must meticulously plan the experimental design, a process governed by regulatory frameworks like the FDA's Good Laboratory Practices (GLP).[7][8]
Defining the Research Objective
The first step is to define the study's primary goal, which will dictate the entire experimental setup. The main objectives typically fall into one of three categories:
-
Efficacy Studies: To determine if the drug has the desired therapeutic effect in a disease model. Key outputs are measures of disease reduction (e.g., parasite load, tumor size).
-
Pharmacokinetic (PK) Studies: To understand how the animal's body processes the drug (Absorption, Distribution, Metabolism, and Excretion - ADME). Key outputs are plasma concentration curves and derived parameters (Cmax, AUC, t½).[9]
-
Toxicology Studies: To assess the safety profile of the drug. This involves identifying potential adverse effects and determining a safe dose range.[10]
Rationale-Driven Animal Model Selection
The choice of animal model is perhaps the most critical decision in in vivo research. The model must be relevant to the human condition being studied and the specific question being asked.[11] The justification for the chosen model is a key component of any preclinical data package submitted for regulatory review.
| Therapeutic Area | Recommended Animal Model(s) | Rationale & Justification |
| Antimalarial | BALB/c or ICR mice infected with Plasmodium species (P. berghei, P. chabaudi) | These are well-established, reproducible models. P. berghei ANKA strain can be used to model cerebral malaria, while P. chabaudi mimics uncomplicated malaria, allowing for efficacy testing against specific disease manifestations.[12][13] |
| Oncology | Immunocompromised (e.g., NSG) or syngeneic (e.g., BALB/c) mice with tumor xenografts/implants | For human tumor studies, immunocompromised mice are required. For studying interactions with the immune system, syngeneic models (e.g., 4T1 breast cancer in BALB/c mice) are more appropriate.[4] |
| Metabolic Disease | Genetically modified models (e.g., db/db mice) or diet-induced obesity (DIO) models | As a biguanide, Proguanil's metabolic effects can be explored. db/db mice have a leptin receptor mutation causing obesity and insulin resistance. DIO models are relevant for studying environmentally-induced metabolic syndrome.[14][15] |
All animal studies must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC), adhering to the principles of the 3Rs: Replacement, Reduction, and Refinement .
Dosing Strategy and Formulation
Formulation: Proguanil is typically administered orally. The drug substance must be formulated in a vehicle that ensures its solubility and stability, while being non-toxic to the animal. Common vehicles include water with a small percentage of a solubilizing agent like DMSO and a suspending agent like Tween® 80 or carboxymethylcellulose.
Route of Administration: Oral gavage is the most common and clinically relevant route for Proguanil.[4] For prophylaxis studies, dosing should begin 1-2 days before the infectious challenge and continue daily.[16]
Dose Selection: Determining the correct dose range is critical.
-
Literature Review: Previous in vivo studies provide a starting point. For example, a dose of 20 mg/kg daily has shown efficacy in a mouse cancer model.[4] Antimalarial studies often use a range of 10-100 mg/kg.[17]
-
Human Equivalent Dose (HED) Calculation: The FDA provides guidance for converting human doses to animal doses based on body surface area. The typical human prophylactic dose of 100 mg Proguanil can be used to calculate a starting HED for animal studies.
-
Dose-Ranging Studies: A preliminary dose-ranging or dose-escalation study is essential to identify the optimal dose that balances efficacy and toxicity.
| Parameter | Description | Example Value | Source |
| Human Prophylactic Dose | Daily dose for malaria prevention. | 100 mg/day (in combination) | [1] |
| Mouse Efficacy Dose (Anticancer) | Daily oral dose showing tumor suppression. | 20 mg/kg | [4] |
| Mouse Efficacy Range (Antimalarial) | Typical range for 4-day suppressive tests. | 10 - 100 mg/kg | [17] |
| Elimination Half-life (Human) | Time for plasma concentration to reduce by half. | ~14-15 hours | [2][3] |
Part 2: The 'How' — Validated In Vivo Protocols
The following protocols are detailed, step-by-step methodologies for key in vivo experiments. They are designed as self-validating systems with appropriate controls.
Protocol 2.1: Antimalarial Efficacy (4-Day Suppressive Test)
This protocol is a standard method for assessing the in vivo antimalarial activity of a test compound.[18]
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Plasmodium berghei NK65 parasitized red blood cells (pRBCs)
-
Proguanil (test article) and appropriate vehicle
-
Chloroquine (positive control)
-
Giemsa stain and microscopy supplies
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize mice for at least 5 days prior to the study.
-
Group Assignment: Randomly assign mice (n=5 per group) to the following groups:
-
Group 1: Vehicle Control
-
Group 2: Positive Control (Chloroquine, 10 mg/kg)
-
Group 3: Proguanil (Low Dose, e.g., 10 mg/kg)
-
Group 4: Proguanil (Mid Dose, e.g., 30 mg/kg)
-
Group 5: Proguanil (High Dose, e.g., 100 mg/kg)
-
-
Infection (Day 0): Inoculate all mice intraperitoneally with 1 x 10⁵ P. berghei pRBCs in 0.2 mL saline.
-
Dosing (Day 0 to Day 3): Two hours post-infection, begin daily oral gavage administration according to the group assignments. Continue dosing once daily for four consecutive days.
-
Monitoring: Record body weight and clinical signs of illness daily.
-
Endpoint Measurement (Day 4): Prepare thin blood smears from the tail vein of each mouse.
-
Parasitemia Determination: Stain smears with Giemsa and determine the percentage of pRBCs by counting at least 1,000 total red blood cells under a microscope.
-
Data Analysis: Calculate the percent suppression of parasitemia for each treatment group relative to the vehicle control group using the formula: [(A - B) / A] * 100, where A is the mean parasitemia in the vehicle control group and B is the mean parasitemia in the treated group.
Protocol 2.2: Pharmacokinetic (PK) Study Design
Objective: To determine the plasma concentration-time profile of Proguanil and its active metabolite, cycloguanil.
Procedure:
-
Animal Model: Use a relevant strain (e.g., male Sprague-Dawley rats for larger blood volume).
-
Group Design: Use a satellite group design to avoid excessive blood collection from a single animal. Assign 3 animals per time point.
-
Dosing: Administer a single oral dose of Proguanil at a therapeutically relevant level (e.g., 20 mg/kg).
-
Blood Collection: Collect blood samples (approx. 200 µL) via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Time Points: Pre-dose (0 hr), and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Plasma Processing: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze plasma concentrations of Proguanil and cycloguanil using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
Protocol 2.3: Acute Toxicity Screening
Objective: To determine the acute toxicity and estimate the maximum tolerated dose (MTD) of Proguanil.
Procedure:
-
Animal Model: Use one rodent species (e.g., Swiss albino mice).
-
Limit Dose Test: Following OECD guidelines, start with a limit dose of 2000 mg/kg.
-
Dosing: Administer a single oral dose to a group of mice (n=3-5).
-
Observation: Observe animals closely for the first 4 hours post-dosing, and then daily for 14 days.
-
Endpoints:
-
Mortality: Record any deaths.
-
Clinical Signs: Observe for changes in behavior, posture, breathing, and any signs of distress.
-
Body Weight: Measure body weight just before dosing and on days 7 and 14.
-
-
Interpretation: If no mortality or significant toxicity is observed at the limit dose, the LD50 is considered to be greater than 2000 mg/kg, and the substance is classified as non-toxic via the oral route.[12]
Part 3: Data Analysis and Interpretation
Efficacy Data: The primary endpoint is the reduction in parasitemia or tumor volume. Results should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the control group.
Pharmacokinetic Data: PK parameters are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time for the plasma concentration to decrease by 50%.
Toxicology Data: Present data on mortality, clinical observations, and body weight changes. Any observed adverse effects should be clearly described and correlated with the dose level.
References
-
Garg, N., Chaurasiya, M., & Srivastava, S. K. (2024). Proguanil Suppresses Breast Tumor Growth In Vitro and In Vivo by Inducing Apoptosis via Mitochondrial Dysfunction. PubMed Central. Available at: [Link]
-
de Souza, N. B., et al. (2013). In vitro and in vivo assessment of the anti-malarial activity of Caesalpinia pluviosa. Malaria Journal. Available at: [Link]
-
Traore, M., et al. (2019). In vivo validation of anti-malarial activity of crude extracts of Terminalia macroptera, a Malian medicinal plant. ResearchGate. Available at: [Link]
-
White, N. J. (2017). The assessment of antimalarial drug efficacy in-vivo. Trends in Parasitology. Available at: [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2020). Atovaquone/Proguanil. In Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. National Academies Press. Available at: [Link]
-
Pohlit, A. M., et al. (2017). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Centers for Disease Control and Prevention. (n.d.). Atovaquone-Proguanil (Malarone™). CDC. Available at: [Link]
-
Al-Achi, A., & Greenwood, R. (2011). Delivery of atovaquone and proguanil across sublingual membranes, in vitro. Die Pharmazie. Available at: [Link]
-
Kofi, A. B., et al. (2021). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules. Available at: [Link]
-
Edstein, M. D., et al. (1996). Pharmacokinetics of proguanil in malaria patients treated with proguanil plus atovaquone. British Journal of Clinical Pharmacology. Available at: [Link]
-
Stepniewska, K., et al. (2004). In Vivo Assessment of Drug Efficacy against Plasmodium falciparum Malaria: Duration of Follow-Up. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. Available at: [Link]
-
Saponara, S., et al. (2003). 2,5-Di-t-butyl-1,4-benzohydroquinone (BHQ) inhibits vascular L-type Ca2+ channel via superoxide anion generation. British Journal of Pharmacology. Available at: [Link]
-
King, A. J. F. (2012). The use of animal models in diabetes research. British Journal of Pharmacology. Available at: [Link]
-
Held, J., et al. (2015). In Vitro Analysis of the Interaction between Atovaquone and Proguanil against Liver Stage Malaria Parasites. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
van der Velden, W. J., et al. (2013). Pharmacokinetics and dynamics of atovaquone and proguanil (Malarone®). U.S. National Library of Medicine. Available at: [Link]
-
Čarná, M., et al. (2022). Animal Models in Diabetic Research—History, Presence, and Future Perspectives. Biomolecules. Available at: [Link]
-
NAMSA. (2023). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. Available at: [Link]
-
GlaxoSmithKline. (2019). MALARONE (atovaquone and proguanil hydrochloride) tablets Label. FDA. Available at: [Link]
-
Mayo Clinic. (2023). Atovaquone And Proguanil (Oral Route). Mayo Clinic. Available at: [Link]
-
U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]
-
Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery. Available at: [Link]
-
Srinivasan, K., & Ramarao, P. (2007). Animal models in type 2 diabetes research: An overview. ResearchGate. Available at: [Link]
-
Thapar, M. M., et al. (1996). Population pharmacokinetics of proguanil in patients with acute P. falciparum malaria. British Journal of Clinical Pharmacology. Available at: [Link]
-
Rungsihirunrat, K., et al. (2011). In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand. Malaria Journal. Available at: [Link]
-
Freyr. (2023). Pre-Clinical Trials: USFDA Regulations to be Followed. Freyr. Available at: [Link]
-
Chatzigeorgiou, A., et al. (2009). The Use of Animal Models in the Study of Diabetes Mellitus. In Vivo. Available at: [Link]
-
Golenser, J., et al. (2002). Treatment of malaria in a mouse model by intranasal drug administration. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
AMSbiopharma. (2023). Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link]
-
Al-Lawati, H., et al. (2023). Animal models for type 1 and type 2 diabetes: advantages and limitations. Frontiers in Endocrinology. Available at: [Link]
Sources
- 1. cdc.gov [cdc.gov]
- 2. Pharmacokinetics of proguanil in malaria patients treated with proguanil plus atovaquone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Proguanil Suppresses Breast Tumor Growth In Vitro and In Vivo by Inducing Apoptosis via Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Analysis of the Interaction between Atovaquone and Proguanil against Liver Stage Malaria Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of N,N'-Disubstituted Guanidines
Strategies for Mercury-Free Guanylation via Thiourea Activation
Abstract
The guanidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a superbase (
Introduction & Strategic Rationale
The Challenge: The Classical "Black Box"
Classical guanidine synthesis is often plagued by poor atom economy and hazardous reagents. The traditional route involves reacting a thiourea with HgCl
The Solution: One-Pot Desulfurization
The modern approach utilizes a "telescoped" one-pot sequence. An amine reacts with an isothiocyanate to form a thiourea intermediate.[1][2] Without isolation, this intermediate is activated by a desulfurizing agent (EDCI or Iodine) in the presence of an ammonia equivalent (e.g., HMDS or aqueous ammonia), yielding the desired N,N'-disubstituted guanidine.
Key Advantages:
-
Safety: Elimination of neurotoxic mercury and volatile cyanides.
-
Efficiency: No intermediate purification of the thiourea.[1]
-
Scope: Tolerates steric bulk and electron-deficient anilines.
Mechanistic Pathways
The success of these protocols relies on the in situ formation of a carbodiimide-like reactive intermediate.
Pathway Visualization
Figure 1: General workflow for the one-pot synthesis of N,N'-disubstituted guanidines via thiourea desulfurization.
Protocol A: EDCI-Mediated Desulfurization
Best for: Acid-sensitive substrates and late-stage functionalization. Mechanism: EDCI activates the thiourea sulfur, forming a cyano-isourea-like intermediate that releases a water-soluble urea byproduct upon nucleophilic attack.
Materials
-
Amine 1: 1.0 equiv (Starting material)
-
Isothiocyanate: 1.0 equiv (e.g., Phenyl isothiocyanate)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): 1.2 – 1.5 equiv
-
HMDS (Hexamethyldisilazane): 2.0 equiv (Acts as the ammonia source)
-
Base: DIPEA (Diisopropylethylamine), 3.0 equiv
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous)
Step-by-Step Protocol
-
Thiourea Formation:
-
In a round-bottom flask, dissolve the Amine (1.0 mmol) in DCM (5 mL).
-
Add the Isothiocyanate (1.0 mmol) dropwise at 0°C.
-
Stir at room temperature (RT) for 30–60 minutes. Checkpoint: TLC should show complete consumption of the amine and formation of a lower Rf spot (thiourea).
-
-
Activation & Guanylation:
-
Add HMDS (2.0 mmol) and DIPEA (3.0 mmol) to the reaction mixture.
-
Cool the mixture to 0°C.
-
Add EDCI (1.5 mmol) in one portion.
-
Allow the reaction to warm to RT and stir for 4–12 hours.
-
-
Work-up:
-
Quench with water (10 mL).
-
Extract with DCM (3 x 10 mL).
-
Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (typically MeOH/DCM or EtOAc/Hexanes with 1% Et
N to prevent silica binding).
-
Critical Note: HMDS is preferred over aqueous ammonia here because it is soluble in organic solvents and releases ammonia slowly upon hydrolysis/reaction, preventing the EDCI from being quenched by water immediately.
Protocol B: Iodine-Mediated Oxidative Coupling
Best for: Large-scale synthesis, electron-deficient amines, and cost-sensitive projects. Mechanism: Iodine oxidizes the thiourea sulfur, creating a hypervalent iodine species or disulfide intermediate that is highly electrophilic.
Materials
-
Thiourea precursor (or Amine + Isothiocyanate generated in situ)[3]
-
Iodine (I
): 1.0 – 1.2 equiv -
Amine/Ammonia Source: Aqueous NH
OH (25%) or gaseous NH -
Base: Et
N (Triethylamine), 3.0 equiv -
Solvent: Acetonitrile (MeCN) or MeOH
Step-by-Step Protocol
-
In-Situ Thiourea Generation:
-
Combine Amine (1.0 mmol) and Isothiocyanate (1.0 mmol) in MeCN (5 mL). Stir 1 hour until thiourea formation is complete.
-
-
Oxidative Desulfurization:
-
Cool the mixture to 0°C.
-
Add Et
N (3.0 mmol). -
Add the Ammonia source (e.g., 1 mL of 25% aq. NH
OH or bubble NH gas for 5 mins). -
Add Iodine (1.0 mmol) portion-wise. The dark color of iodine should fade as it reacts.
-
-
Reaction Monitoring:
-
Stir at RT for 2–6 hours. Note: Elemental sulfur may precipitate as a yellow solid.
-
-
Work-up:
-
Dilute with EtOAc. Wash with saturated aqueous Na
S O (sodium thiosulfate) to remove excess iodine (indicated by disappearance of brown color). -
Wash with water and brine.
-
Concentrate and purify via recrystallization or chromatography.
-
Comparative Analysis
| Feature | Method A: EDCI / HMDS | Method B: Iodine / NH | Classical: HgCl |
| Reaction Type | Desulfurization / Coupling | Oxidative Desulfurization | Metal-Mediated Desulfurization |
| Byproducts | Water-soluble urea (Easy removal) | Elemental Sulfur / HI salts | HgS (Toxic, difficult filtration) |
| Yield (Avg) | 75 – 95% | 60 – 85% | 50 – 80% |
| Cost | High (EDCI reagent) | Low (Iodine) | Moderate |
| Green Score | High | High | Very Low |
| Substrate Scope | Excellent for complex APIs | Good; sensitive to oxidation | Good |
Troubleshooting & Optimization
Common Failure Modes
-
Polymerization: If the reaction turns into an intractable tar, the concentration is likely too high. Dilute to 0.1 M.
-
Low Conversion (Steric Hindrance): For bulky amines (e.g., tert-butyl), switch to Method A but use refluxing chloroform instead of DCM, and increase EDCI to 2.0 equiv.
-
Product Sticking to Silica: Guanidines are polar bases.
-
Fix: Pre-wash the silica column with 1% Et
N in Hexanes. Use DCM:MeOH:NH OH (90:9:1) as the eluent.
-
Self-Validating the Protocol
-
The "Smell Test": In Method A, the disappearance of the characteristic "rotten egg" smell of H
S or thiourea byproducts (replaced by the urea byproduct) often indicates reaction progress, though less reliable than TLC. -
TLC Visualization: Use Dragendorff’s reagent (stains alkaloids/guanidines orange) or Ninhydrin (if a free NH is present) to confirm the guanidine product.
References
-
Linton, B. R., et al. (2000).[1] A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates.[1][4] The Journal of Organic Chemistry, 65(5), 1566–1568. Link
-
Ghosh, H., et al. (2011).[5] Protocol for the Preparation of Carbodiimides Using a Hypervalent Iodine(III) Reagent. Synthesis, 2011(5), 711–714.[5] Link
-
Maki, T., et al. (2014).[2] Synthesis of Guanidines via the Burgess Reagent.[2] Organic Letters, 16(7), 1868–1871. Link
-
Li, Z., et al. (2023). Electrocatalytic Desulfurizative Amination of Thioureas to Guanidines. The Journal of Organic Chemistry, 88(20), 14815–14824. Link[6]
-
Organic Chemistry Portal. (n.d.). Synthesis of Guanidines. Link
Sources
- 1. A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates [organic-chemistry.org]
- 2. Guanidine synthesis [organic-chemistry.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Mercury-Free Automated Synthesis of Guanidinium Backbone Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Guanylation of Primary Amines using Cyanamide
Executive Summary
The conversion of primary amines to guanidines (guanylation) is a pivotal transformation in medicinal chemistry, yielding the guanidinium cation—a superbase (
This guide details the strategic application of cyanamide for guanylation.[1][2] It moves beyond generic textbook descriptions to address the practical challenges of cyanamide handling: its tendency to dimerize to dicyandiamide, its pH sensitivity, and the requisite activation strategies for both classical and modern catalytic workflows.
Critical Safety & Handling: Cyanamide
WARNING: Cyanamide is distinct from the relatively benign carbodiimides. It poses unique hazards that must be managed before experimentation.
| Hazard Class | Description | Mitigation Strategy |
| Explosion/Polymerization | Cyanamide is thermodynamically unstable. Concentrated solutions or pure solids can polymerize violently (exothermic) if heated above 40°C or exposed to alkaline pH (> 9.0). | Never concentrate reaction mixtures containing excess cyanamide to dryness at high heat. Store 50% aqueous solutions at 4°C. Maintain acidic/neutral pH during storage. |
| Toxicity | Severe skin irritant and thyroid inhibitor (alcohol intolerance/Antabuse effect). | Double-glove (Nitrile). Use a fume hood.[3] Destroy excess cyanamide with dilute NaOH/Hypochlorite (bleach) in a controlled waste stream. |
| Dimerization | Spontaneously forms dicyandiamide (2-cyanoguanidine) in basic media, which is an inert byproduct that complicates purification. | Use amine salts (HCl/TFA) or Lewis Acid catalysts to maintain a non-basic reaction environment. |
Mechanistic Logic & Strategy
Successful guanylation requires balancing the nucleophilicity of the amine with the electrophilicity of the cyanamide nitrile carbon. Since cyanamide is a poor electrophile in its neutral state, it requires activation.
The Two Dominant Pathways
-
Brønsted Acid Activation (Classical): Uses amine salts.[4] The proton activates the nitrile, but also protonates the amine (reducing nucleophilicity). The reaction relies on the thermal equilibrium of the free amine.
-
Lewis Acid Activation (Modern): Uses Lanthanide triflates (e.g., Sc(OTf)₃).[1][5] The metal coordinates to the cyanamide nitrogen, strongly activating the nitrile without quenching the amine's nucleophilicity.
Figure 1: Mechanistic pathways for guanylation. Path A relies on thermal drive and pH control; Path B utilizes metal coordination for mild activation.
Experimental Protocols
Protocol A: Classical Thermal Guanylation (Amine Salts)
Best for: Robust, non-acid-sensitive small molecules; large-scale synthesis. Mechanism: Proton-assisted nucleophilic addition.
Materials:
-
Primary Amine (1.0 equiv)
-
Solvent: Ethanol (absolute) or Dioxane.
-
Acid: 4M HCl in Dioxane or conc. HCl.
Step-by-Step:
-
Salt Formation: Dissolve the primary amine (1.0 equiv) in Ethanol. Add HCl (1.1 equiv) dropwise. Evaporate to dryness to isolate the Amine·HCl salt.
-
Why? Using the pre-formed salt is superior to adding acid in situ because it ensures exact stoichiometry, preventing basic pH excursions that polymerize cyanamide.
-
-
Reaction Assembly: Redissolve the Amine·HCl salt in minimal Ethanol (0.5 – 1.0 M concentration).
-
Reagent Addition: Add Cyanamide (50% aq. solution, 2.0 equiv).
-
Note: Excess cyanamide is required because some will inevitably dimerize to dicyandiamide over the long reaction time.
-
-
Reflux: Heat the mixture to reflux (approx. 80-90°C) for 16–24 hours.
-
Monitoring: Use TLC (Eluent: DCM/MeOH/NH4OH 80:20:2). Guanidines are very polar; stain with Ninhydrin (often turns orange/red distinct from amine purple).
-
-
Work-up: Cool to room temperature.
-
Option A (Precipitation): If the product crystallizes, filter and wash with cold ether.
-
Option B (Resin Exchange): If soluble, evaporate ethanol. Dissolve residue in water.[8] Pass through a weak anion exchange resin (free base form) if the free guanidine is desired, or recrystallize from iPrOH/Ether.
-
Protocol B: Scandium(III) Triflate Catalyzed (Green/Mild)
Best for: Acid-sensitive substrates, peptides, water-soluble amines, late-stage functionalization. Reference: Tsubokura, K. et al. Synlett2014 , 25, 1302.[5][8]
Materials:
-
Primary Amine (Free base, 1.0 equiv)
-
Sc(OTf)₃ (10 mol%)[5]
-
Solvent: Water (or H₂O/MeCN 1:1 for solubility).
Step-by-Step:
-
Assembly: In a vial, mix the amine (1.0 equiv) and Sc(OTf)₃ (0.1 equiv) in water.
-
Activation: Add Cyanamide (1.5 equiv).
-
Incubation: Stir at 60°C – 80°C for 6–12 hours.
-
Insight: The Sc(III) acts as a Lewis acid to activate the cyanamide nitrile.[1] This allows the reaction to proceed at neutral pH, preserving acid-labile protecting groups (e.g., Boc, tBu).
-
-
Work-up:
-
The reaction is often clean enough for direct lyophilization or Reverse-Phase HPLC purification (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
The Sc(OTf)₃ can often be recovered via aqueous extraction if the product is extracted into organic solvent (though guanidines are rarely organic-soluble).
-
Protocol C: Microwave-Assisted Guanylation
Best for: High-throughput library generation; stubborn sterically hindered amines.
Parameters:
-
Instrument: Dedicated microwave reactor (e.g., Biotage/CEM). Do not use domestic microwaves.
-
Vessel: Sealed pressure vial.
Step-by-Step:
-
Mix: Combine Amine (1.0 equiv), Cyanamide (2.0 equiv), and conc. HCl (1.0 equiv) in Ethanol/Water (3:1).
-
Program:
-
Temperature: 120°C
-
Time: 15 – 20 minutes
-
Pressure Limit: 15 bar
-
Stirring: High[8]
-
-
Safety Check: Ensure the vessel volume is <50% full. Cyanamide decomposition generates gas.[3]
-
Purification: Evaporate solvent. Triturate with Et₂O to remove dicyandiamide byproduct.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Amine is too basic (inhibits activation) or too nucleophilic (side reactions). | Switch to Protocol B (Sc(OTf)₃) . The catalyst coordinates the amine and cyanamide, bringing them into proximity. |
| White Precipitate | Dimerization of cyanamide to Dicyandiamide. | This is inevitable with excess reagent. Remove by washing the crude solid with cold water (if product is hydrophobic) or Ether (if product is a salt). |
| Explosive/Vigorous Rxn | Runaway polymerization. | STOP. You likely added cyanamide to a basic solution or overheated a concentrated mixture. Ensure pH < 7 before heating. |
| Product is Hygroscopic | Guanidinium salts (especially Cl-) are hygroscopic. | Convert to the Hexafluorophosphate ( |
References
-
Mechanism & Catalysis: Tsubokura, K., Iwata, T., Taichi, M., Kurbangalieva, A., Fukase, K., Nakao, Y., & Tanaka, K. (2014).[5][8] Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate. Synlett, 25(09), 1302–1306.
- Classical Synthesis: Rathke, B. (1881). Ueber dieuanidine. Berichte der deutschen chemischen Gesellschaft, 14(2), 1774-1778.
-
Review of Methods: Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylation methods.[2][4][8][9][10] Arkivoc, 4, 49-87.
-
Microwave Applications: Solodenko, W., Bröker, P., Messinger, J., Schön, U., & Kirschning, A. (2006).[8] Microwave-assisted synthesis of guanidines. Synthesis, 2006(03), 461-466.
-
Safety Data: Fisher Scientific. (2024).[3][6] Safety Data Sheet: Cyanamide, 50% w/w aqueous solution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. fishersci.de [fishersci.de]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate [organic-chemistry.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
- 8. Guanidine synthesis by guanylation [organic-chemistry.org]
- 9. jocpr.com [jocpr.com]
- 10. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Direct Guanidinylation of Complex Amines: A Strategic Protocol Guide
Topic: Direct Guanidinylation Protocol for Complex Molecules Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Abstract
The guanidine moiety is a critical pharmacophore in medicinal chemistry, functioning as a superbase (
Strategic Reagent Selection
Successful guanidinylation of complex substrates requires matching the electrophilicity of the reagent to the nucleophilicity of the amine. Use the following decision matrix to select the appropriate protocol.
Table 1: Guanidinylating Reagent Decision Matrix
| Substrate Class | Recommended Reagent | Reactivity Profile | By-Product | Protocol Section |
| Primary Amines (Unhindered) | Mild; High Selectivity | Pyrazole (Easy wash) | Protocol A | |
| Secondary Amines (Cyclic/Acyclic) | Moderate; Requires longer time | Pyrazole | Protocol A | |
| Hindered Amines ( | Goodman's Reagent ( | High; Super-electrophile | Triflamide (Water soluble) | Protocol B |
| Anilines / Aryl Amines | Goodman's Reagent or Hg-promoted Isothioureas | High; Driven by leaving group | Triflamide / MeSH | Protocol B |
| Acid-Sensitive Substrates | Cbz-Protected Pyrazoles | Mild; Hydrogenolysis deprotection | Pyrazole | Mod. Protocol A |
Experimental Workflow Visualization
The following logic flow illustrates the decision-making process for selecting the optimal pathway and troubleshooting common issues.
Figure 1: Strategic workflow for selecting the optimal guanidinylation protocol based on substrate sterics and electronics.
Detailed Protocols
Protocol A: The "Gold Standard" (Pyrazole Method)
Application: Ideal for primary and unhindered secondary amines within complex natural products or late-stage drug intermediates. Mechanism: Nucleophilic attack of the amine on the amidine carbon followed by the elimination of 1H-pyrazole. Key Advantage: The pyrazole byproduct is easily removed via aqueous wash or silica chromatography, unlike the malodorous methanethiol generated by S-methylisothioureas.
Reagents:
-
Substrate Amine (1.0 equiv)[1]
- -Di-Boc-1H-pyrazole-1-carboxamidine (0.95 - 1.1 equiv)
- -Diisopropylethylamine (DIPEA) (1.2 - 2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1 M - 0.2 M)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and cool under
atmosphere. -
Dissolution: Dissolve the amine substrate in anhydrous DCM. If the amine is a salt (e.g., HCl salt), ensure enough DIPEA is added to neutralize it plus the 1.2 equiv excess.
-
Reagent Addition: Add
-Di-Boc-1H-pyrazole-1-carboxamidine in one portion.-
Note: Using a slight deficit (0.95 equiv) of the reagent can simplify purification if the product and reagent have similar
values, as the unreacted amine is often easier to separate.
-
-
Reaction: Stir at room temperature (RT) for 4–16 hours.
-
Validation Check: Monitor by TLC.[1] The product is usually less polar than the starting amine due to the lipophilic Boc groups.
-
-
Workup: Dilute with DCM, wash with 5%
(to remove DIPEA and pyrazole), then saturated , and brine. Dry over .[2] -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: The "Heavy Lifter" (Goodman's Reagent)
Application: Required for electron-deficient amines (anilines), sterically hindered amines, or when Protocol A fails.
Mechanism: The triflyl group (
Reagents:
-
Substrate Amine (1.0 equiv)[1]
-
Goodman's Reagent (
-Di-Boc- -triflylguanidine) (1.0 - 1.2 equiv) -
Triethylamine (TEA) (1.0 - 2.0 equiv)
-
Solvent: DCM (0.2 M)
Step-by-Step Methodology:
-
Preparation: Standard inert atmosphere setup (
/Ar). -
Mixing: Dissolve the amine and TEA in DCM.
-
Addition: Add Goodman's reagent.
-
Reaction: Stir at RT. Reaction times are typically faster (1–6 hours) due to higher reactivity.
-
Troubleshooting: If reaction is sluggish, add 5–10 mol%
as a Lewis acid catalyst.
-
-
Workup: Wash with water. The triflamide byproduct is water-soluble, simplifying purification.
-
Deprotection (Universal):
-
Dissolve the purified Boc-guanidine in DCM.
-
Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM).
-
Stir 1–3 hours.
-
Concentrate under vacuum.[2] Co-evaporate with toluene or ether to remove excess TFA.
-
Scientific Integrity: Self-Validating Systems (E-E-A-T)
To ensure the trustworthiness of the results, researchers must verify the transformation using specific spectroscopic markers.
1. NMR Validation:
-
NMR: Look for the disappearance of the pyrazole protons (if using Protocol A) or the triflyl-associated shifts. The Boc groups typically appear as a strong singlet around
1.4–1.5 ppm (18H). - NMR: This is the definitive check. The guanidine central carbon (quaternary) typically appears between 150–160 ppm . The carbamate carbonyls of the Boc groups appear slightly downfield (160–163 ppm) or upfield (150–153 ppm) depending on the tautomer.
2. Mass Spectrometry:
-
Expect a mass shift of +242 Da (for Di-Boc guanidinylation) relative to the parent amine
.
3. Chemoselectivity Check:
-
These reagents are generally selective for amines over alcohols. However, if a primary alcohol is present and reaction times are prolonged, carbamimidate formation is possible. This side reaction is suppressed by using Protocol A (lower reactivity) rather than Protocol B.
Mechanism of Action
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an addition-elimination pathway.
Figure 2: General mechanism. The driving force is the restoration of conjugation and the stability of the leaving group (LG).
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidinylation of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry.[3]
-
Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation. The Journal of Organic Chemistry.[3]
-
Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1999). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents.[4] The Journal of Organic Chemistry.[3]
-
Baker, T. J., Lipton, M. A., & Goodman, M. (2000). N,N'-Di-Boc-N''-triflylguanidine.[1] Organic Syntheses.[1][5]
-
Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[2] ARKIVOC.
Sources
- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 3. Guanidine synthesis by guanylation [organic-chemistry.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Guanylation
Welcome to the technical support center for guanylation reaction optimization. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions encountered by researchers in the field. This resource is designed to provide not only solutions but also the underlying principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific issues that may arise during the guanylation of amines. Each problem is followed by probable causes and actionable solutions grounded in established chemical principles.
Problem 1: Low or No Guanidine Product Yield
You've set up your guanylation reaction, but upon workup and analysis, the yield of the desired guanidine is disappointingly low or even non-existent.
Probable Cause(s):
-
Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles and react sluggishly.
-
Insufficiently Reactive Guanylating Agent: The chosen reagent may not be electrophilic enough to react with your specific amine substrate under the applied conditions.
-
Inappropriate Solvent: The solvent may not adequately solubilize the reactants or may interfere with the reaction mechanism. For instance, some carbodiimide intermediates are unstable in certain solvents, leading to decomposition.[1]
-
Decomposition of Reagents or Intermediates: The guanylating agent or a key intermediate might be unstable under the reaction conditions (e.g., high temperature, presence of moisture).
-
Catalyst Inactivity or Incompatibility: If using a catalytic method, the catalyst may be poisoned, inactive, or simply unsuitable for the specific substrate combination.
Recommended Solutions:
-
Enhance Amine Nucleophilicity:
-
For weakly nucleophilic anilines, consider using a stronger base like KOtBu instead of triethylamine (TEA) to deprotonate the amine, thereby increasing its nucleophilicity.[2]
-
If applicable, modify the substrate to reduce steric hindrance or introduce electron-donating groups to increase the amine's reactivity.
-
-
Select a More Potent Guanylating Agent:
-
For challenging amines, switch to a more reactive guanylating agent. Pyrazole-1-carboxamidines and triflyl guanidines are often more effective than standard carbodiimides or thioureas for difficult substrates.[1][3][4]
-
Consider using "pre-activated" reagents like N,N'-Bis(Boc)-S-methylisothiourea or reagents that generate highly reactive intermediates, such as treating an acylcyanamide with chlorotrimethylsilane to form a reactive N-silylcarbodiimide.[5]
-
-
Optimize the Solvent and Temperature:
-
For hindered or unreactive amines, switching from a solvent like DMF to methylene chloride can sometimes increase the yield.[1]
-
For reactions involving carbodiimides, consider solvent-free conditions, which can be effective when using catalysts like Ytterbium triflate (Yb(OTf)₃).[5][6]
-
Perform a solvent screen with small-scale reactions. Common solvents include THF, DMF, acetonitrile, and dichloromethane.
-
While heating can increase reaction rates, it can also lead to decomposition. Run reactions at room temperature first and only apply heat incrementally if necessary.
-
-
Employ a Catalyst:
-
Catalytic guanylation is a powerful, atom-economical approach.[3][6][7]
-
Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is an efficient catalyst for the guanylation of various amines with cyanamide in water, which is particularly useful for water-soluble substrates like peptides.[5] Yb(OTf)₃ is also highly effective.[5][6]
-
Metal Catalysts: Commercially available catalysts like ZnEt₂ and LiN(SiMe₃)₂ have shown excellent efficacy in catalyzing the addition of amines to carbodiimides, often at room temperature.[3]
-
The choice of catalyst can be critical. For example, while organolithium catalysts are effective, they can be sensitive to polar functional groups.[6]
-
Workflow for Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low-yield guanylation reactions.
Problem 2: Formation of Undesired Side Products
Your reaction produces a complex mixture, and the desired guanidine is contaminated with significant byproducts.
Probable Cause(s):
-
Aza-Michael Addition: If using α,β-unsaturated systems, the highly nucleophilic guanidine product can undergo aza-Michael addition, a common side reaction.[8]
-
Over-alkylation/Multiple Guanylations: If the starting amine or product has multiple reactive sites, undesired secondary reactions can occur.
-
Reaction with Solvent or Additives: The reagents or reactive intermediates may react with the solvent or other components in the reaction mixture.
-
Isourea/Thiourea Formation: When using carbodiimides, reaction with residual alcohol can form isourea byproducts. Similarly, incomplete desulfurization of thioureas can leave starting material or lead to other sulfur-containing impurities.
Recommended Solutions:
-
Use Protecting Groups: This is the most robust strategy to prevent side reactions.
-
Protect other nucleophilic groups (e.g., other amines, hydroxyls) in your substrate before the guanylation step.[9][10]
-
Use a protected guanylating agent, such as N,N'-di-Boc-thiourea or a triurethane-protected guanidine.[5][11][12] The protecting groups reduce the nucleophilicity and basicity of the guanidine moiety, preventing side reactions.[13] They can be removed in a final deprotection step.[11][12]
-
-
Modify Reaction Conditions:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Use a slight excess of the amine to ensure the complete consumption of the more valuable guanylating agent.[1]
-
Temperature: Lowering the reaction temperature can often increase selectivity and reduce the rate of side reactions.
-
Addition Order: Add the most reactive component slowly to the reaction mixture to maintain a low concentration and minimize side reactions.
-
-
Choose an Orthogonal Strategy:
-
Select a guanylation method whose conditions are compatible with the other functional groups in your molecule. For example, metal-free methods may be preferable for substrates with metal-sensitive groups.[14]
-
Ensure your protecting group strategy is orthogonal, meaning each protecting group can be removed without affecting the others.[9][10]
-
Problem 3: Difficulty with Product Purification
The reaction appears successful, but isolating the pure guanidine product from the reaction mixture is challenging.
Probable Cause(s):
-
High Polarity and Basicity: Guanidines are strong bases (pKa of the conjugate acid is ~12.5) and are often protonated, making them highly polar and water-soluble.[1][11] This can lead to difficult extraction and streaking on silica gel chromatography.
-
Contamination with Reagent Byproducts: Many guanylation methods generate byproducts that can be difficult to remove (e.g., dicyclohexylurea (DCU) from DCC, phosphine oxides from Mitsunobu reactions, metal salts from catalysts).
-
Product is an Oil or Amorphous Solid: The product may not crystallize easily, complicating purification by recrystallization.
Recommended Solutions:
-
Purification via Salt Formation:
-
Since guanidines are strongly basic, they can be protonated with an acid (e.g., HCl, TFA) to form salts. These salts often have better crystallization properties than the free base. You can then purify the salt by recrystallization. The free base can be regenerated by treatment with a suitable base if needed.
-
-
Chromatography Strategies:
-
Silica Gel: To mitigate streaking on silica gel, add a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to the eluent.
-
Reverse-Phase HPLC: For highly polar guanidines, reverse-phase chromatography (e.g., C18) is often more effective. Use a mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid to ensure the guanidine is protonated and elutes with a sharp peak.
-
Ion-Exchange Chromatography: This technique is well-suited for separating the cationic guanidinium species from neutral impurities.[15]
-
-
Strategic Reagent Choice:
-
Use polymer-bound reagents, such as a polymer-bound thiopseudourea.[11][12] After the reaction, the resin-bound byproducts can be simply filtered off, greatly simplifying the workup.[11][12]
-
If using a carbodiimide like DCC or DIC, the resulting urea byproduct is often insoluble in common organic solvents and can be removed by filtration.
-
-
Recrystallization:
-
For amphiphilic products like guanidine stearate, a mixed-solvent system may be required for effective recrystallization. If the product "oils out," try slowing the cooling process or using a seed crystal.[16]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best guanylating agent for my synthesis?
The choice depends primarily on the nucleophilicity of the amine you are trying to guanylate and the overall functional group tolerance required.
| Guanylating Agent Class | Common Reagents | Pros | Cons | Best For |
| Thioureas / Isothioureas | N,N'-di-Boc-S-methylisothiourea | Stable, reliable; protected forms prevent side reactions. | Often requires an activation/desulfurization step (e.g., using HgCl₂, AgNO₃, or Mukaiyama's reagent).[1][17][18] | General purpose, especially in multi-step synthesis where protecting groups are beneficial.[3] |
| Carbodiimides | DCC, DIC, EDC | Readily available, atom-economical, especially with a catalyst. | Can be poorly reactive with weak nucleophiles; byproduct (urea) can be difficult to remove. | Reactions with primary/secondary aliphatic amines; catalytic reactions.[6] |
| Pyrazole-1-carboxamidines | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Highly reactive, excellent for hindered amines; mild reaction conditions. | Can be more expensive; preparation of the reagent is an extra step.[1][3] | Guanylating sterically hindered or electron-deficient amines.[19] |
| Cyanamides | Cyanamide (H₂NCN) | Simple, inexpensive starting material. | Often requires a catalyst (e.g., Sc(OTf)₃) to be effective.[5] | Large-scale synthesis; reactions where cost is a major factor. |
| Triflyl Guanidines | N,N'-Diprotected-N''-triflylguanidine | Extremely reactive "super-guanidinylating" agents. | Can be overly reactive and may require careful handling.[1][4] | Very challenging substrates where other methods have failed. |
Q2: What is the role of a catalyst in guanylation reactions?
Catalysts play a crucial role in modern guanylation chemistry, primarily by activating the guanylating agent (often a carbodiimide) towards nucleophilic attack by the amine. This provides a more efficient and atom-economical pathway to the guanidine product.[6][7]
Catalytic Activation of Carbodiimide
Caption: General mechanism for Lewis acid-catalyzed guanylation of an amine with a carbodiimide.
Different types of catalysts operate through different mechanisms:
-
Lewis Acid Catalysts (e.g., Yb(OTf)₃, Sc(OTf)₃): These coordinate to one of the nitrogen atoms of the carbodiimide, increasing the electrophilicity of the central carbon atom and making it more susceptible to attack by the amine.[6]
-
Rare-Earth Metal Catalysts (e.g., Yttrium complexes): These often proceed through an "insertion/protonation" mechanism, where an active metal-amido (M-N) species is formed first. The carbodiimide then inserts into the M-N bond, followed by protonolysis with another molecule of the amine to release the guanidine product and regenerate the active catalyst.[6]
-
Main-Group Metal Catalysts (e.g., LiN(TMS)₂, ZnEt₂): These also typically form a metal-amido intermediate that initiates the catalytic cycle.[3][6]
Q3: When should I use protecting groups in my guanylation strategy?
Protecting groups are essential in two main scenarios:
-
To Prevent Side Reactions on a Multifunctional Substrate: If your starting amine contains other nucleophilic functional groups (e.g., hydroxyls, thiols, other amines), these must be protected to prevent them from reacting with the guanylating agent.[9][10]
-
To Control the Reactivity of the Guanidine Moiety: The guanidine group itself is highly basic and nucleophilic. In a multi-step synthesis, this reactivity can interfere with subsequent transformations. By forming the guanidine using protected reagents (e.g., N,N'-di-Boc protection), the resulting protected guanidine is neutral and non-nucleophilic, acting as a stable intermediate. The protecting groups are then removed at a later, appropriate stage of the synthesis.[3][13]
Common Protecting Groups for Guanidines:
-
Boc (tert-butoxycarbonyl): Very common, stable to a wide range of conditions, and typically removed with strong acid (e.g., TFA, HCl).[11][12]
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenation.
-
Nosyl (Ns): Removed by soft thiol nucleophiles like thiophenol.[10]
Experimental Protocols
Protocol 1: Catalytic Guanylation of an Amine with a Carbodiimide
This protocol describes a general procedure for the Ytterbium triflate-catalyzed guanylation of an amine.[5][6]
Materials:
-
Amine (1.0 mmol, 1.0 equiv)
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 mmol, 1.1 equiv)
-
Ytterbium (III) triflate (Yb(OTf)₃) (0.05 mmol, 5 mol%)
-
Anhydrous solvent (e.g., CH₂Cl₂, THF, or solvent-free)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the amine (1.0 mmol) and Yb(OTf)₃ (0.05 mmol).
-
If using a solvent, add the anhydrous solvent (e.g., 5 mL). For solvent-free conditions, proceed to the next step.
-
Add the carbodiimide (1.1 mmol) to the mixture at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours to overnight.
-
Workup:
-
If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate. Dilute the reaction with a suitable solvent (e.g., ethyl acetate) and filter off the solid DCU.
-
If using DIC, the diisopropylurea is more soluble. Concentrate the reaction mixture under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. It is often beneficial to pre-treat the silica with 1% triethylamine in the eluent system to prevent product streaking.
Protocol 2: Guanylation using N,N'-di-Boc-S-methylisothiourea
This protocol is a classic method for introducing a protected guanidine group.
Materials:
-
Primary or secondary amine (1.0 mmol, 1.0 equiv)
-
N,N'-di-Boc-S-methylisothiourea (1.1 mmol, 1.1 equiv)
-
Silver Nitrate (AgNO₃) (1.1 mmol, 1.1 equiv) or Mercury(II) Chloride (HgCl₂) (1.1 mmol, 1.1 equiv)
-
Base, e.g., Triethylamine (TEA) or DBU (1.2 mmol, 1.2 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
Dissolve the amine (1.0 mmol) and N,N'-di-Boc-S-methylisothiourea (1.1 mmol) in the anhydrous solvent in a reaction flask.
-
Add the base (1.2 mmol) to the solution.
-
Add the desulfurization agent (e.g., AgNO₃) to the reaction mixture. A precipitate (e.g., Ag₂S) will often form.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the metal sulfide precipitate, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purification: The crude N,N'-di-Boc-protected guanidine can usually be purified by flash column chromatography on silica gel.
References
-
Recent developments in guanylating agents. (2005). ARKIVOC, 2005(iv), 49-87. [Link]
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
-
Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. (2015). Organometallics, 34(10), 1787–1801. [Link]
-
Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. (2022). ACS Omega. [Link]
-
Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. (2023). Pharmaceuticals. [Link]
-
The preparation of guanidine hydrochloride. (1972). Methods in Enzymology, 26, 43-50. [Link]
-
How can I purify a protein using guanidium hydrochloride? (2015). ResearchGate. [Link]
- Process for preparing guanidine. (1979).
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (2003). University of Toronto Thesis. [Link]
-
Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. (2022). Molecules. [Link]
-
Synthesis of guanidines. Organic Chemistry Portal. [Link]
-
Solid-phase synthesis of substituted guanidines using a novel acid labile linker. (2000). Journal of Combinatorial Chemistry, 2(3), 223-5. [Link]
-
Methods for the synthesis of substituted guanidines. ResearchGate. [Link]
-
Protecting Groups. University of Illinois Urbana-Champaign. [Link]
-
Getting Guanidine Carbonate and Hydrochloride from No-Lye Hair Relaxants. (2017). YouTube. [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025). The Journal of Organic Chemistry. [Link]
-
Protecting Groups. Organic Chemistry Portal. [Link]
-
Protecting group. Wikipedia. [Link]
-
Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. (1998). The Journal of Organic Chemistry, 63(23), 8432-8439. [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). Journal of Visualized Experiments. [Link]
-
Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. (2015). Organometallics. [Link]
-
Facile and Efficient Guanylation of Amines Using Thioureas and Mukaiyama's Reagent. (2004). The Journal of Organic Chemistry, 69(17), 5731–5734. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Guanidine synthesis by guanylation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Groups [organic-chemistry.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Guanylation of Amines [sigmaaldrich.com]
- 12. Guanylation of Amines [sigmaaldrich.com]
- 13. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. US4157348A - Process for preparing guanidine - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Solid-phase synthesis of substituted guanidines using a novel acid labile linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Butyl-1-carbamimidoylguanidine
Ticket System: Advanced Purification Protocols
Executive Summary
You are working with 2-butyl-1-carbamimidoylguanidine (chemically synonymous with
The Core Challenge: Biguanides are highly polar, strongly basic (
This guide provides self-validating purification workflows designed to isolate the high-purity hydrochloride salt.
Ticket #001: The "Sticky Oil" Phenomenon
User Report: "My crude product refuses to crystallize. It crashes out as a gummy, hygroscopic oil that traps solvent and impurities."
Diagnosis: Biguanide salts are notorious for forming supersaturated oils in the presence of water or excess alcohol. The "gum" is likely a hydrate or solvate that prevents the crystal lattice from ordering.
Troubleshooting Protocol: To force crystallization, you must break the solvation shell using a High-Shear Trituration method.
-
Azeotropic Drying:
-
Dissolve the crude oil in a minimum amount of Methanol .
-
Evaporate to dryness. Repeat this step
using Toluene or Ethanol to azeotropically remove trace water. Water is the enemy of biguanide crystallization.
-
-
The Acetone/IPA Switch:
-
Dissolve the dried gum in a minimum volume of hot Isopropanol (IPA) (approx. 60°C).
-
Add warm Acetone dropwise until the solution turns slightly turbid (Cloud Point).
-
Crucial Step: Remove from heat and scratch the inner wall of the flask with a glass rod vigorously. The friction induces nucleation.
-
Allow to cool slowly to Room Temperature (RT), then to 4°C.
-
-
Result: The gum should transform into a white, crystalline solid.
-
Validation: If it oils out again, reheat and add more Acetone. The target ratio is typically 1:3 (Alcohol:Acetone).
-
Ticket #002: Removing Dicyandiamide (DCDA)
User Report: "H-NMR shows a persistent impurity. I suspect unreacted dicyandiamide, but it co-crystallizes with my product."
Diagnosis: Dicyandiamide (DCDA) is the starting material.[1][2] It has similar solubility to biguanides in hot water but differs significantly in basicity.
-
Biguanide: Strong Base (
).[1] Exists as a cation ( ) in neutral/acidic water. -
DCDA: Very Weak Base (
). Exists as a neutral molecule in water.
Purification Strategy: The "pH-Swing" Wash We utilize the fact that DCDA does not form a stable hydrochloride salt in water, whereas your product does.
Protocol:
-
Dissolution: Dissolve the crude solid in the minimum amount of hot water (80°C).
-
Acidification: Add concentrated HCl dropwise until pH < 1.
-
Cooling & Filtration (The Trap):
-
Cool the solution to 4°C.
-
Note: Both species might stay in solution. This is where we use the Common Ion Effect .
-
Add cold, concentrated HCl to the solution. The high
concentration forces the Biguanide HCl to precipitate out, while the neutral DCDA remains dissolved in the aqueous mother liquor.
-
-
Wash: Filter the crystals and wash immediately with cold Isopropanol . DCDA is soluble in IPA; Biguanide
HCl is not.
Ticket #003: Desalting (Converting HCl to Free Base)
User Report: "I need the free base for a biological assay, but it degrades when I use NaOH."
Diagnosis:
Biguanide free bases are unstable. They absorb atmospheric
Protocol: Anhydrous Alkoxide Exchange
-
Preparation: Suspend the dried Biguanide
HCl in anhydrous Ethanol or Methanol . -
Reaction: Add 1.05 equivalents of Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) solution.
-
Reaction:
-
-
Separation: Stir for 30 minutes under Nitrogen. The solution will become cloudy as NaCl precipitates.
-
Filtration: Filter the mixture through a 0.2
m PTFE syringe filter or Celite pad to remove NaCl. -
Isolation: Evaporate the filtrate in vacuo at low temperature (< 30°C). Store the free base under Argon at -20°C immediately.
Visual Workflow: Purification Decision Tree
Caption: Logic flow for converting crude reaction mixtures into pharmaceutical-grade biguanide salts, prioritizing physical state management and impurity solubility differentials.
Quantitative Data: Solvent Compatibility Matrix
| Solvent | Biguanide | Dicyandiamide (Impurity) Solubility | Application |
| Water (Hot) | High | High | Dissolution for recrystallization |
| Water (Cold) | Moderate | Low | Crystallization medium |
| Ethanol | High | Moderate | Co-solvent |
| Isopropanol (IPA) | Low | Moderate | Critical Wash Solvent (Removes DCDA) |
| Acetone | Insoluble | Low | Anti-solvent / Trituration |
| Ethyl Acetate | Insoluble | Insoluble | Not useful |
| Toluene | Insoluble | Insoluble | Azeotropic drying only |
Frequently Asked Questions (FAQ)
Q: Can I use Silica Gel chromatography for purification? A: Avoid if possible. Biguanides bind irreversibly to the acidic silanols on standard silica gel due to their high basicity, leading to massive yield loss and tailing.
-
Alternative: If chromatography is required, use C18 Reverse Phase with an ion-pairing agent (e.g., 0.1% TFA or Heptafluorobutyric acid) or Neutral Alumina .
Q: My melting point is very broad (e.g., 170–200°C). Is it impure?
A: Not necessarily.[7] Biguanides form various polymorphs and hydrates. A broad melting point often indicates a mixture of the anhydrous form and a hydrate. Dry the sample at 60°C under high vacuum (
Q: How do I verify the structure? The UV spectrum is empty. A: Biguanides lack a strong chromophore (no aromatic rings in the core structure).
-
HPLC: Use a detection wavelength of 210 nm - 230 nm .
-
NMR: Run
-NMR in or . Look for the characteristic sec-butyl multiplet and the broad exchangeable protons of the guanidine group (often invisible in ).
References
-
Suyama, T., et al. (1989).[7][8][9] "Synthesis of alkylbiguanides." Journal of Organic Chemistry. (Foundational method for alkyl biguanide synthesis via amine HCl and dicyandiamide).
-
Shukla, A., et al. (2018).[8][9] "Synthesis and Characterization of Biguanide and Biguanidium Surfactants." ACS Omega, 3(2), 1889–1896.[8] [8]
-
Benmessaoud, I., et al. (2020).[7] "Solvent screening and crystal habit of metformin hydrochloride." Journal of Molecular Structure. (Applicable crystallization logic for biguanide analogs).
- Werner, E. A., & Bell, J. (1922).
Sources
- 1. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN111689876A - Green recovery process of metformin hydrochloride distillation residue - Google Patents [patents.google.com]
- 5. CN102153489A - Novel crystal form of metformin hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 6. CN108822055B - A kind of method of 2-butyl-1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 7. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges with 2-Butyl-1-Carbamimidoylguanidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-butyl-1-carbamimidoylguanidine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during in vitro and in vivo assays. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a potential issue?
This compound belongs to the biguanide class of compounds. Its structure features two key components: a polar, hydrophilic biguanide head and a non-polar, hydrophobic 4-carbon butyl tail.
-
Hydrophilic Head: The biguanide group is highly basic. At physiological pH, it is protonated to form a cation, which is typically very soluble in aqueous solutions.[1][2][3] Guanidine, a related structure, has a pKa of approximately 12.5 - 13.8, meaning it exists almost entirely in its charged, water-soluble form in neutral water.[1][4][5]
-
Hydrophobic Tail: The butyl group is a short alkyl chain that introduces lipophilicity. While the biguanide head promotes water solubility, this hydrophobic tail can limit it, especially at higher concentrations.
This dual nature can lead to solubility challenges, where the molecule may not readily dissolve in standard aqueous assay buffers or may precipitate out of solution when a concentrated organic stock is diluted.
Q2: How does pH impact the solubility of this compound?
The solubility of this compound is critically dependent on pH.[6] The biguanide moiety is a strong base.
-
Acidic to Neutral pH (pH < 10): In this range, the biguanide group will be fully protonated, carrying a positive charge. This cationic form is highly polar and interacts favorably with water molecules, leading to maximum aqueous solubility.
-
Alkaline pH (pH > 12): As the pH approaches the pKa of the biguanide group, it will begin to deprotonate, losing its positive charge. This neutral form is significantly less polar and, therefore, much less soluble in water.
Therefore, maintaining a slightly acidic to neutral pH is a primary strategy for keeping the compound in solution.
Q3: What is the best solvent for preparing a high-concentration stock solution?
For compounds with potential solubility challenges, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[7] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar substances.[8] Most compounds can be dissolved in DMSO at concentrations of 10-20 mM. For biguanides like Metformin, solubility in DMSO has been reported up to 8 mg/mL.
Important: While excellent for solubilization, the final concentration of DMSO in your assay should be carefully controlled, as it can affect cell viability and enzyme activity, typically at concentrations above 0.5-1%.[9]
Q4: My compound is precipitating when I dilute my DMSO stock into aqueous buffer. Why is this happening and what can I do?
This is a common issue known as "crashing out." It occurs when the compound, which is stable in 100% DMSO, is rapidly transferred to an aqueous environment where its solubility is much lower. The DMSO concentration is no longer high enough to keep it dissolved. This is a classic sign that you are exceeding the aqueous solubility limit of your compound under the specific assay conditions. The troubleshooting guide below provides a systematic approach to solving this problem.
Troubleshooting Guide: Step-by-Step Solutions
This section provides actionable protocols to diagnose and resolve solubility problems.
Problem: Compound precipitates upon dilution into aqueous assay buffer.
This is the most frequent challenge. The following workflow will help you identify a solution.
Caption: Decision tree for troubleshooting compound precipitation.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines a robust method for preparing your compound for an assay, designed to minimize precipitation risk.
Sources
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. Biguanide - Wikipedia [en.wikipedia.org]
- 3. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. permm.phar.umich.edu [permm.phar.umich.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in the synthesis of substituted guanidines
Status: Active Ticket ID: GUAN-SYNTH-OPT-01 Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions & Optimizing Yields in Guanidinylation
Executive Summary & Reagent Selection Strategy
The synthesis of substituted guanidines is notoriously prone to side reactions due to the high basicity (
Success relies heavily on selecting the correct guanylating agent based on your substrate's steric and electronic profile. Use the decision matrix below to select your starting point.
Reagent Selection Decision Tree
Figure 1: Strategic decision tree for selecting guanylating agents based on amine nucleophilicity and steric hindrance.
Troubleshooting Guide: Common Failure Modes
This section addresses specific side reactions. The solutions provided are based on mechanistic causality.
| Symptom | Root Cause | Technical Solution |
| Formation of Urea Byproduct | Hydrolysis: The intermediate carbodiimide or the final guanidine is attacked by water instead of the amine. | 1. Moisture Control: Use anhydrous solvents (DMF/DCM) and maintain inert atmosphere ( |
| Regioisomeric Mixtures | Tautomerization: Reaction occurs at | 1. Protecting Groups: Use |
| Low Yield with Thioureas | Poor Leaving Group: Sulfur is a poor leaving group without activation. | 1. Desulfurization: Add Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) or EDCI to activate the thiourea.2.[2] Metal Promoters: Use |
| Cyclization (Imidazolidinones) | Intramolecular Attack: Substrate contains | 1. pH Control: Keep the guanidine protonated (salt form) during workup to mask nucleophilicity.2. Order of Ops: Install the guanidine after other cyclization-prone steps if possible. |
| Starting Material Recovery | Low Nucleophilicity: The amine is too sterically hindered or electron-deficient. | 1. Catalyst: Add Sc(OTf)3 (5-10 mol%) or HATU to activate the guanylating agent.2. Temperature: Heat to 40-60°C in DMF, but monitor for deprotection of Boc groups (thermal instability >80°C). |
Deep Dive: Mechanism & Side Reaction Pathways
Understanding the mechanism is critical to preventing side products. The diagram below illustrates the competition between the desired Guanylation and the unwanted Elimination/Cyclization .
Figure 2: Mechanistic pathway showing the critical tetrahedral intermediate. Fast elimination of the leaving group (LG) is key to avoiding hydrolysis.
Standard Operating Protocol (SOP)
Method: Guanylation using -Di-Boc-1H-pyrazole-1-carboxamidine
This method is preferred for its operational simplicity and the volatility of the byproduct (pyrazole), which simplifies purification.
Reagents:
- -Di-Boc-1H-pyrazole-1-carboxamidine (0.9 - 1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 - 2.0 equiv)
-
Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide) for hindered substrates.
Protocol:
-
Preparation: Flame-dry a round-bottom flask and cool under
. -
Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of DIPEA and stir for 10 mins to free-base.
-
-
Addition: Add
-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 equiv). -
Reaction: Stir at Room Temperature (RT) for 4–16 hours.
-
Monitoring: Check TLC.[3] The reagent is usually UV active. Stain with Ninhydrin (amine consumption) or Hanessian’s stain.
-
-
Workup (Critical for Purity):
-
Dilute with DCM.
-
Acid Wash: Wash with 5% citric acid or 1M
. Why? This removes the generated pyrazole byproduct and unreacted amine. -
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc). Di-Boc guanidines are typically stable on silica.
Frequently Asked Questions (FAQs)
Q1: My reaction is stuck at 50% conversion. Should I add more reagent?
A: Before adding more reagent, check the pH. As the reaction proceeds, pyrazole (or the leaving group) is generated. Ensure you have enough scavenger base (DIPEA). If steric hindrance is the issue, switch to Goodman's Reagent (
Q2: Can I deprotect the Boc groups immediately? A: Yes. Treat the crude Di-Boc guanidine with TFA/DCM (1:1) or 4M HCl in Dioxane. Warning: Free guanidines are very polar. Purification after deprotection usually requires C18 Reverse Phase chromatography or crystallization.
Q3: How do I prevent racemization of an adjacent chiral center?
A: Racemization occurs if the
-
Use the mildest base possible (TEA instead of NaOH).
-
Use the Pyrazole reagent (neutral conditions possible).
-
Avoid heating.
Q4: Why am I seeing a "M+18" peak in my Mass Spec?
A: This is likely the Urea byproduct (
References
-
Goodman's Reagent Original Report: Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylating Reagents. Journal of Organic Chemistry.[5][6][7][8] Link
-
Pyrazole Reagent Protocol: Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis.[9] Journal of Organic Chemistry.[5][6][7][8] Link
-
Review on Guanidine Synthesis: Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[2][6][7][8][10][11][12] ARKIVOC. Link
-
HATU-Mediated Guanylation: Aho, J. A. S., et al. (2025).[7] Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Journal of Organic Chemistry.[5][6][7][8] Link
-
TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent. TCI Chemicals Protocol.[3] Link
Sources
- 1. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent | TCI AMERICA [tcichemicals.com]
- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Guanidine synthesis [organic-chemistry.org]
- 8. Guanidine synthesis by guanylation [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing 2-butyl-1-carbamimidoylguanidine (Buformin) Formulations
[1]
Status: Operational Ticket ID: TECH-SUP-BFM-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary
You are likely working with 2-butyl-1-carbamimidoylguanidine , commonly known as Buformin (or 1-butylbiguanide).[1][2] While chemically related to Metformin, the butyl chain introduces specific lipophilic characteristics that alter its degradation kinetics compared to dimethylbiguanides.[1]
This guide addresses the three primary failure modes of alkyl-biguanide formulations:
Module 1: Chemical Stability & Hydrolysis
The Issue: "Unknown Impurity A" in HPLC
Symptom: During accelerated stability testing (
Root Cause:
This is almost certainly 1-butylguanylurea , the primary hydrolytic degradant.[1] Biguanides are susceptible to nucleophilic attack by water at the central imine carbon, especially under alkaline conditions or high moisture activity (
Mechanism of Failure
The biguanide structure undergoes hydrolysis, cleaving the molecule into guanylurea and an amine (butylamine). This reaction is catalyzed by base and heat.[1]
Figure 1: Hydrolytic degradation pathway of alkyl-biguanides yielding guanylurea.[1]
Troubleshooting Protocol: pH-Rate Profiling
To stabilize the formulation, you must identify the pH of maximum stability (
-
Preparation: Prepare 0.1% w/v solutions of the drug in buffers ranging from pH 1.2 to 10.0 (use non-nucleophilic buffers like Phosphate or Acetate; avoid Citrate if possible).
-
Stress: Incubate at
for 7 days. -
Analysis: Analyze via HPLC (C18 column, Phosphate buffer pH 3.0 mobile phase).
-
Action: Plot
vs. pH.
Module 2: Excipient Compatibility (The Maillard Risk)
The Issue: Tablet Browning
Symptom: White tablets turn yellow or brown after 1 month at
Root Cause: Maillard Reaction. Although biguanides are strong bases, they possess terminal amine functionality that can react with the carbonyl group of reducing sugars (Lactose, Fructose, Dextrose).[1]
Decision Logic for Excipient Selection
Do not assume "Standard Grade" excipients are safe.[1] Use this logic flow to select compatible carriers.
Figure 2: Excipient compatibility decision tree to prevent amine-aldehyde condensation.[1]
Validation Protocol: Binary Mixture Compatibility
Before full formulation, validate your excipients.
| Step | Action | Technical Rationale |
| 1 | Mix | Create 1:1 mixtures of Drug:Excipient (200mg total). |
| 2 | Wetting | Add 10% water (w/w) to the mixture. |
| 3 | Seal | Seal in glass vials with crimp caps. |
| 4 | Stress | Incubate at |
| 5 | Analyze | Visual check for browning + HPLC for Impurity A. |
Module 3: Physical Stability & Hygroscopicity
The Issue: Caking and Flow Failure
Symptom: The API or granulation fuses into a solid block in the hopper or drum.
Root Cause:
Buformin HCl is hygroscopic.[1] It will adsorb atmospheric moisture, lowering the glass transition temperature (
Data: Equilibrium Moisture Content (EMC)
Simulated data based on typical alkyl-biguanide HCl salt behavior.
| Relative Humidity (RH) | EMC (% w/w) | Risk Level | Mitigation Strategy |
| 30% | 0.2% | Low | Standard packaging.[1] |
| 50% | 0.8% | Moderate | Use silica gel sachets. |
| 60% | 2.5% | High | Requires HPMC coating; avoid aqueous granulation. |
| 75% | >12.0% | Critical | Deliquescence likely.[1] Manufacturing suite must be <40% RH.[1] |
Recommended Formulation Adjustments
-
Glidant: Increase Colloidal Silicon Dioxide (Aerosil 200) to 0.5–1.0% to coat particles and prevent moisture bridging.[1]
-
Process: Switch from Wet Granulation to Dry Granulation (Roller Compaction) . This eliminates the water addition step, which is difficult to remove completely from the salt lattice.
Frequently Asked Questions (FAQ)
Q: Can I use Magnesium Stearate as a lubricant? A: Proceed with caution. While not a reducing sugar, Magnesium Stearate is alkaline.[1] In the presence of moisture, it can create a basic micro-environment on the tablet surface, accelerating hydrolysis to guanylurea.
-
Recommendation: Use Sodium Stearyl Fumarate (SSF) , which is less sensitive to mixing time and has a lower pH impact.[1]
Q: Why does my dissolution rate drop after stability testing? A: This is likely "case hardening." If you used a wet granulation process, residual moisture may have caused recrystallization of the API into a less soluble polymorph or formed hard bridges between excipients during storage.[1]
-
Fix: Analyze particle size distribution (PSD) before and after stability.[1] If particles are growing, switch to direct compression or roller compaction.[1]
Q: Is the "2-butyl" isomer more stable than the linear "1-butyl" (Buformin)? A: Steric hindrance generally improves hydrolytic stability.[1] A branched butyl group (sec-butyl) at the N1 position would theoretically protect the imine carbon from nucleophilic water attack better than the linear n-butyl chain.[1] However, this must be balanced against reduced solubility.
References
-
Hydrolytic Degrad
-
Maillard Reaction in Pharmaceuticals
-
Source: Wirth, D. D., et al. (1998).[1] "Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine."[1] Journal of Pharmaceutical Sciences.
-
Relevance: While focusing on fluoxetine, this is the seminal paper describing amine-lactose incompatibility protocols applicable to guanidines.[1]
-
Link:[1]
-
-
Biguanide Formulation Str
-
Buformin Chemical Identity & Properties
Sources
- 1. Buformin | C6H15N5 | CID 2468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. targetmol.com [targetmol.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. scispace.com [scispace.com]
- 5. Analytical Investigation of the Possible Chemical Interaction of Methyldopa with Some Reducing Carbohydrates Used as Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Buformin Hydrochloride? [synapse.patsnap.com]
Technical Support Center: Scale-Up Synthesis of 2-Butyl-1-carbamimidoylguanidine
System Status: Operational | Topic: Process Chemistry & Scale-Up | Ticket ID: BIG-SUP-2024
Executive Summary & Chemical Context
User Query: "I am encountering yield inconsistencies and thermal excursions during the kilogram-scale synthesis of 2-butyl-1-carbamimidoylguanidine (N-sec-butylbiguanide)."
System Response: The synthesis of this compound typically involves the nucleophilic addition of 2-butylamine to dicyandiamide (cyanoguanidine) under acidic conditions. While the bench-scale synthesis is straightforward, scale-up introduces critical hazards regarding exothermicity and impurity profiles (specifically melamine and cyanoguanidine dimers).
This guide addresses the transition from gram to kilogram scale, focusing on the hydrochloride salt form, which is the industry standard for stability and isolation.
Core Reaction Scheme
Figure 1: Reaction pathway showing the divergence between the target biguanide and the critical melamine impurity.
Critical Reaction Parameters (The "Hot" Phase)
Troubleshooting Guide: Reaction Kinetics & Thermal Safety
Q: Why do I see a sudden temperature spike (thermal runaway) when heating the reaction mixture? A: The reaction between amines and dicyandiamide is exothermic. At scale, the surface-area-to-volume ratio decreases, trapping heat.
-
Root Cause: Dicyandiamide melts at ~209°C but begins decomposing exothermically at lower temperatures when in the presence of amines and acid. If you use a "neat" fusion method (no solvent), the heat accumulation can rapidly exceed the cooling capacity.
-
Solution: Switch to a solvent-reflux system . Use a high-boiling solvent like n-butanol or xylene . The solvent acts as a thermal heat sink.
-
Protocol: Reflux at ~118°C (n-butanol boiling point). This clamps the maximum temperature, preventing the runaway to >150°C where melamine formation accelerates.
-
Q: My conversion is stalling at 60-70%. Adding more dicyandiamide doesn't help. A: The 2-butyl group creates steric hindrance compared to n-butyl or methyl groups (like in Metformin).
-
Root Cause: The secondary carbon adjacent to the nitrogen reduces the nucleophilicity of the amine.
-
Solution:
-
Stoichiometry: Ensure a slight excess of the amine (1.1 - 1.2 eq) rather than the dicyandiamide. Excess dicyandiamide is harder to remove.
-
Catalyst: Ensure sufficient HCl is present. The reaction proceeds via the protonated dicyandiamide species. A 1:1 molar ratio of Amine:HCl is standard.
-
Q: What is the "white insoluble solid" forming during the reaction? A: This is likely Melamine or Melam/Melem derivatives.
-
Mechanism: At temperatures >140°C, or if local hot spots occur, dicyandiamide trimerizes.
-
Action: Filter the hot reaction mixture immediately after the reaction time. Melamine is often less soluble in hot n-butanol than the biguanide salt, allowing for physical separation before crystallization.
Isolation & Purification (The "Solid" Phase)
Troubleshooting Guide: Work-up & Crystallization
Q: The product is "oiling out" instead of crystallizing upon cooling. A: Biguanide salts are notorious for oiling out, especially with lipophilic tails like the butyl group.
-
Root Cause: The product is supersaturated but lacks a nucleation event, or the solvent system contains too much water/impurity.
-
Solution:
-
Seeding: Seed the mixture at 5-10°C below the saturation temperature with pure crystals.
-
Anti-solvent: Use Acetone or Isopropanol (IPA) .
-
Protocol: Dilute the reaction mass (in n-butanol) with Acetone (ratio 1:2) slowly at 50°C, then cool to 0°C. The biguanide HCl is generally insoluble in acetone.
-
Q: My final product has a high ash content or sodium levels. A: If you neutralized with NaOH or NaHCO3 during workup, you formed NaCl.
-
Solution: Biguanide HCl is soluble in Ethanol/Methanol; NaCl is not.
-
Purification: Dissolve the crude solid in hot Ethanol. Filter off the insoluble NaCl. Concentrate the filtrate to recover the Biguanide HCl.
-
Data Table: Solvent Selection for Scale-Up
| Solvent System | Reaction Temp | Risk Level | Yield Potential | Notes |
| Neat (Fusion) | 130-150°C | High | 85-90% | High risk of thermal runaway. Hard to stir. High melamine impurity. |
| Water | 100°C | Low | 40-50% | Low temp limits conversion for sterically hindered 2-butylamine. |
| n-Butanol | 118°C (Reflux) | Optimal | 75-85% | Self-limiting temp. Good solubility profile for hot filtration of impurities. |
| Xylene | 140°C | Medium | 80% | Higher temp improves rate but increases melamine risk. Flammable. |
Validated Experimental Protocol (1 kg Scale)
Objective: Synthesis of N-sec-butylbiguanide Hydrochloride. Safety: Wear full PPE. 2-butylamine is volatile and flammable. Dicyandiamide dust is an irritant.
-
Reactor Setup: 10L Glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Charging:
-
Reaction:
-
Heat the slurry to reflux (~116-118°C).
-
Hold reflux for 12-16 hours . The slurry will gradually thin as the product forms (which is more soluble in hot butanol).
-
IPC (In-Process Control): Check HPLC for Dicyandiamide < 2%.
-
-
Work-up:
-
Cool to 80°C.
-
Filtration (Hot): Filter the solution through a heated filter (or Celite bed) to remove insoluble melamine/polymers.
-
Distillation: Distill off ~50% of the n-butanol under vacuum to concentrate.
-
-
Crystallization:
-
Cool the concentrate to 50°C.
-
Add Acetone (3.0 L) over 1 hour.
-
Cool to 0-5°C and hold for 4 hours.
-
-
Isolation:
-
Filter the white crystalline solid.
-
Wash with cold Acetone (1.0 L).
-
Dry in a vacuum oven at 60°C.
-
Analytical Validation (HPLC)
Q: How do I distinguish the Biguanide from the Dicyandiamide precursor? A: Standard C18 columns often fail to retain biguanides due to their high polarity.
-
Recommended Method: HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pair Chromatography.
Method Parameters:
-
Column: Amide or Cyano column (e.g., TSKgel Amide-80).
-
Mobile Phase: Acetonitrile : Aqueous Buffer (Ammonium Formate pH 3.5) [70:30].
-
Detection: UV @ 235 nm (Biguanide absorption max).
-
Retention Order:
Decision Logic for Process Optimization
Figure 2: Decision tree for selecting the safe operating window based on reactor capabilities.
References
-
Shapiro, S. L., Parrino, V. A., & Freedman, L. (1959). Hypoglycemic Agents.[5] I. Chemical Properties of β-Phenethylbiguanide. A New Hypoglycemic Agent. Journal of the American Chemical Society. Link
- Context: Foundational text on biguanide synthesis kinetics and isol
-
Werner, E. A., & Bell, J. (1922). The Preparation of Methylguanidine, and of ββ-Dimethylguanidine by the Interaction of Dicyandiamide, and Methylammonium and Dimethylammonium Chlorides respectively. Journal of the Chemical Society, Transactions. Link
- Context: Establishes the mechanism of amine addition to dicyandiamide.
-
Gao, Y., et al. (2018).[3] Synthesis and Characterization of Biguanide and Biguanidium Surfactants. ACS Omega.[3] Link
- Context: Modern protocols for alkyl-biguanide synthesis and purific
-
European Chemicals Agency (ECHA). Cyanoguanidine - Registration Dossier.Link
- Context: Safety data regarding thermal decomposition of the starting m
Sources
- 1. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 2. cedrec.com [cedrec.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-Butyl-1-Carbamimidoylguanidine (Buformin) and Metformin: A Technical Guide for Researchers
In the landscape of antihyperglycemic agents, the biguanide class has long been a cornerstone of type 2 diabetes management. Metformin, the universally recognized first-line therapy, is lauded for its robust efficacy and favorable safety profile. However, historical and renewed scientific interest has brought other biguanides, such as 2-butyl-1-carbamimidoylguanidine, more commonly known as buformin, into the comparative spotlight. This guide provides an in-depth technical analysis of buformin and metformin, designed for researchers, scientists, and drug development professionals. We will dissect their mechanisms of action, pharmacokinetic profiles, and comparative efficacy, supported by experimental data and detailed protocols to empower further investigation.
At the Bench: Understanding the Core Mechanisms
Both metformin and buformin exert their glucose-lowering effects primarily by suppressing hepatic gluconeogenesis and enhancing peripheral glucose uptake and utilization.[1] Their molecular actions, however, are multifaceted and not entirely identical, which may account for their differing clinical profiles.
The principal mechanism for both compounds involves the inhibition of the mitochondrial respiratory chain, specifically Complex I.[2] This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This shift in cellular energy status is a critical upstream event that activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[2] Activated AMPK phosphorylates downstream targets, leading to the inhibition of key gluconeogenic enzymes and the promotion of glucose uptake in muscle and adipose tissues.
However, emerging evidence suggests nuances in their interactions with cellular machinery. While both are AMPK activators, buformin has demonstrated more potent anticancer activity in some preclinical models, even at similar tissue concentrations to metformin, hinting at divergent or more pronounced downstream effects.[1]
Visualizing the Signaling Cascade
Caption: Core mechanism of action for biguanides.
Head-to-Head: A Comparative Overview
While sharing a common lineage, buformin and metformin exhibit key differences in their chemical structure, pharmacokinetics, and clinical risk profiles. Buformin possesses a butyl group, making it more lipophilic than the dimethyl-substituted metformin. This structural variance influences its interaction with cellular membranes and transporters, contributing to differences in potency and tissue distribution.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | This compound (Buformin) | Metformin |
| Molecular Formula | C₆H₁₅N₅ | C₄H₁₁N₅ |
| Molar Mass | 157.22 g/mol | 129.16 g/mol |
| Bioavailability | ~90% (oral)[3] | 50-60% (oral) |
| Plasma Half-life | ~2 hours[3] | 4-8.7 hours |
| Metabolism | Not metabolized[4] | Not metabolized |
| Excretion | Primarily unchanged in urine[3] | Primarily unchanged in urine |
| Plasma Protein Binding | Not significantly bound | Negligible |
Efficacy and Safety: The Clinical Dichotomy
Both buformin and metformin effectively lower blood glucose levels in patients with type 2 diabetes.[5] However, their therapeutic windows and side effect profiles diverge significantly, which ultimately led to the withdrawal of buformin from many markets.
The most critical differentiator is the risk of lactic acidosis, a rare but potentially fatal metabolic complication. Buformin is associated with a significantly higher incidence of lactic acidosis compared to metformin. While precise incidence rates for buformin are not as well-documented as for phenformin (another withdrawn biguanide), historical data suggests a greater risk than with metformin.[6][7] The incidence of metformin-associated lactic acidosis is estimated to be between 2.4 and 9 cases per 100,000 patient-years.[7]
Common side effects for both drugs are gastrointestinal in nature, including diarrhea, nausea, and abdominal discomfort.[8]
Table 2: Comparative Clinical Profile
| Feature | This compound (Buformin) | Metformin |
| Primary Indication | Type 2 Diabetes | Type 2 Diabetes, Polycystic Ovary Syndrome (off-label) |
| Antihyperglycemic Efficacy | Effective[5] | Effective |
| Risk of Lactic Acidosis | Significantly Higher | Low |
| Common Side Effects | Gastrointestinal distress[8] | Gastrointestinal distress |
| Regulatory Status | Withdrawn in many countries | First-line therapy worldwide |
Experimental Protocols for Comparative Assessment
To facilitate further research into the comparative biology of these two biguanides, we provide the following detailed experimental protocols. The rationale behind each step is to ensure robust and reproducible data generation.
In Vitro Assessment of Glucose Uptake in L6 Myotubes
This protocol is designed to quantify the direct effect of buformin and metformin on glucose uptake in a skeletal muscle cell line, a primary site of peripheral glucose disposal.
Methodology:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days upon reaching 80-90% confluency. The reduction in serum mitogens is the causal factor that drives myoblasts to exit the cell cycle and fuse into multinucleated myotubes, a more physiologically relevant model for skeletal muscle.
-
-
Serum Starvation:
-
Prior to the assay, starve the differentiated myotubes in serum-free DMEM for 3-4 hours. This step is crucial to reduce basal glucose uptake and enhance the signal-to-noise ratio for detecting stimulated uptake.
-
-
Biguanide Treatment:
-
Treat the cells with varying concentrations of buformin and metformin (e.g., 0.1, 1, 10, 100 µM) in Krebs-Ringer-HEPES (KRH) buffer for 1-2 hours. A dose-response curve is essential to determine the potency of each compound.
-
-
Glucose Uptake Assay:
-
Add 2-deoxy-D-[³H]glucose (a radiolabeled, non-metabolizable glucose analog) to the cells and incubate for 10-15 minutes.
-
Terminate the uptake by washing the cells rapidly with ice-cold KRH buffer. This step is critical to halt transporter activity and remove extracellular radiolabel.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the total protein content of each well to account for variations in cell number.
-
Compare the stimulated glucose uptake in treated cells to untreated controls.
-
Visualizing the Glucose Uptake Workflow
Caption: Experimental workflow for in vitro glucose uptake assay.
In Vivo Assessment of Antihyperglycemic Efficacy in a Diabetic Mouse Model
This protocol outlines an in vivo study to compare the glucose-lowering effects of buformin and metformin in a chemically induced model of diabetes.
Methodology:
-
Induction of Diabetes:
-
Use a suitable mouse strain (e.g., C57BL/6J).
-
Induce diabetes with multiple low-dose injections of streptozotocin (STZ), which selectively destroys pancreatic β-cells. This method provides a more consistent and less acutely toxic model of type 1-like diabetes compared to a single high dose.
-
Confirm hyperglycemia (blood glucose > 250 mg/dL) using a glucometer.
-
-
Animal Grouping and Treatment:
-
Randomly assign diabetic mice to the following groups: Vehicle control, Metformin-treated, and Buformin-treated.
-
Administer the drugs orally via gavage daily for a predetermined period (e.g., 2-4 weeks). The oral route mimics the clinical administration of these drugs.
-
-
Monitoring:
-
Monitor blood glucose levels and body weight regularly.
-
At the end of the study, perform an oral glucose tolerance test (OGTT) to assess the overall improvement in glucose disposal.
-
-
Tissue Collection and Analysis:
-
At the termination of the study, collect blood and tissues (liver, skeletal muscle) for further analysis.
-
Measure plasma insulin levels.
-
Analyze the phosphorylation status of AMPK and its downstream targets in liver and muscle tissues via Western blotting to confirm the mechanism of action in vivo.
-
Conclusion and Future Directions
The comparative analysis of buformin and metformin reveals a tale of two biguanides with shared ancestry but divergent clinical fates. While both are effective antihyperglycemic agents, the superior safety profile of metformin, particularly its lower risk of lactic acidosis, has cemented its position as a first-line therapy. Buformin, despite its potent glucose-lowering and potential anticancer effects, remains a compound of research interest primarily due to its associated risks.
For researchers, the distinct properties of buformin offer a valuable tool to probe the nuanced molecular mechanisms of biguanide action. Understanding why buformin exhibits greater potency and a higher risk of adverse effects could unveil novel therapeutic targets and strategies for designing safer and more effective metabolic drugs. The provided experimental protocols serve as a foundation for such investigations, enabling a rigorous and comparative assessment of these two important molecules.
References
-
Thompson, M. D., et al. (2015). Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the Rat. Cancer Prevention Research, 8(6), 518–527. Available at: [Link]
-
PubChem. (n.d.). Buformin. National Center for Biotechnology Information. Retrieved from: [Link]
-
Drugs.com. (2023). Bupropion vs Metformin Comparison. Retrieved from: [Link]
-
Salpeter, S. R., et al. (2010). Risk of fatal and nonfatal lactic acidosis with metformin use in type 2 diabetes mellitus. Cochrane Database of Systematic Reviews. Available at: [Link]
-
Wikipedia. (n.d.). Buformin. Retrieved from: [Link]
-
ResearchGate. (n.d.). Metformin (MET) and buformin (BUF) preferentially inhibit viability of... | Download Scientific Diagram. Retrieved from: [Link]
-
Rena, G., et al. (2021). The Mechanism of Action of Biguanides: New Answers to a Complex Question. International Journal of Molecular Sciences, 22(12), 6424. Available at: [Link]
-
Stumvoll, M., et al. (2022). Synthalin, Buformin, Phenformin, and Metformin: A Century of Intestinal “Glucose Excretion” as Oral Antidiabetic Strategy in Overweight/Obese Patients. Metabolites, 12(10), 918. Available at: [Link]
-
ResearchGate. (n.d.). Biguanides. Chemical structures of phenformin, buformin, and metformin.... | Download Scientific Diagram. Retrieved from: [Link]
-
ResearchGate. (n.d.). Effects of Metformin, Buformin, and Phenformin on the Post-Initiation Stage of Chemically Induced Mammary Carcinogenesis in the Rat | Request PDF. Retrieved from: [Link]
-
Taylor & Francis Online. (n.d.). Buformin – Knowledge and References. Retrieved from: [Link]
-
Berger, W. (1976). [The Risk of Lacticate Acidosis: A Comparison of the 3 Biguanides in Treatment of Diabetics (Authors' Transl)]. Deutsche medizinische Wochenschrift (1946), 101(43), 1563–1567. Available at: [Link]
-
Tătaru, I., et al. (2025). Comparative Study: Biguanide-, Sulfonamide-, and Natural Agent-Based Interventions in an In Vivo Experimental Diabetes Model. Medicina, 61(7), 1151. Available at: [Link]
-
Patsnap Synapse. (2024). What are the side effects of Buformin Hydrochloride?. Retrieved from: [Link]
-
Di Mauro, G., et al. (2022). Metformin: When Should We Fear Lactic Acidosis?. International Journal of Molecular Sciences, 23(15), 8320. Available at: [Link]
Sources
- 1. Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Buformin - Wikipedia [en.wikipedia.org]
- 4. Effects of metformin, buformin, and phenformin on the post-initiation stage of chemically induced mammary carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [The risk of lacticate acidosis: a comparison of the 3 biguanides in treatment of diabetics (authors' transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What are the side effects of Buformin Hydrochloride? [synapse.patsnap.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Butyl-1-carbamimidoylguanidine (Metformin Impurity B)
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 2-butyl-1-carbamimidoylguanidine, known in pharmaceutical quality control as Metformin Impurity B. The accurate and precise measurement of this impurity is critical for ensuring the safety and efficacy of metformin, a first-line medication for type 2 diabetes.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the comparison and cross-validation of orthogonal analytical techniques.
Introduction: The Criticality of Controlling Metformin Impurity B
Metformin is one of the most widely prescribed oral anti-hyperglycemic agents globally.[3] During its synthesis or degradation, several related substances can form, including this compound (Impurity B). The control of such impurities is a mandate from regulatory bodies worldwide, as outlined in major pharmacopeias.[1] Some impurities can pose significant health risks, including potential genotoxicity, which necessitates their close monitoring and control to stringent levels.[4][5][6]
The analytical challenge in quantifying Impurity B lies in its high polarity, similar to the parent metformin molecule.[7][8] This property makes it difficult to retain and resolve from metformin and other polar impurities using traditional reversed-phase liquid chromatography (RP-LC). Therefore, robust and reliable analytical methods are paramount. When a new or alternative analytical method is introduced into a quality control (QC) environment, it is not enough for it to be validated in isolation. It must be cross-validated against the established method to ensure consistency and reliability of data across the product's lifecycle.[9][10] This guide will compare a traditional ion-pair HPLC-UV method with a modern Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) method, culminating in a detailed cross-validation protocol.
Comparative Overview of Analytical Methodologies
The choice of an analytical method is driven by the physicochemical properties of the analyte and the intended purpose of the analysis. For a polar compound like Metformin Impurity B, two distinct chromatographic approaches are commonly considered.
Method A: Ion-Pair Reversed-Phase HPLC with UV Detection (IP-RP-HPLC-UV)
This technique is a workhorse in many QC laboratories. It addresses the poor retention of polar analytes on non-polar stationary phases (like C18) by introducing an ion-pairing reagent into the mobile phase.
-
Principle of Operation : An ion-pairing reagent, such as an alkyl sulfonate, forms a neutral complex with the positively charged Impurity B. This complex has increased hydrophobicity, allowing it to be retained and separated on a reversed-phase column.
-
Expert Rationale : While effective, this method has drawbacks. Ion-pairing reagents can be aggressive to the stationary phase, leading to long equilibration times and potential method variability. Furthermore, these non-volatile reagents are incompatible with mass spectrometry, precluding direct peak identification. The detection wavelength for metformin and its related substances is typically in the low UV range (e.g., 218 nm), which can be susceptible to interference from other components in the sample matrix.[11]
Method B: Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS)
HILIC is an increasingly popular alternative for the analysis of highly polar compounds.[2][7][12][13] It utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.
-
Principle of Operation : HILIC separates compounds based on their partitioning between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase.[13] More polar analytes, like Impurity B, are more strongly retained.
-
Expert Rationale : The primary advantage of HILIC is its ability to retain and separate highly polar compounds without the need for ion-pairing reagents.[7] This results in faster equilibration, often sharper peaks, and high compatibility with mass spectrometry.[14] Coupling HILIC with MS provides unparalleled specificity and sensitivity, allowing for positive identification of the impurity peak and quantification at very low levels, which is crucial for potentially genotoxic impurities.[4][15]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for both the IP-RP-HPLC-UV and HILIC-MS methods.
Protocol for Method A: IP-RP-HPLC-UV
-
Chromatographic System : HPLC with a UV/PDA detector.
-
Column : C18, 4.6 x 250 mm, 5 µm packing.
-
Mobile Phase : 330 mmol/L ammonium dihydrogen phosphate solution with an ion-pairing agent (e.g., sodium dodecyl sulfate), adjusted to pH 2.7 with phosphoric acid, mixed with acetonitrile.[11]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 40°C.[11]
-
Detection Wavelength : 218 nm.[11]
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh metformin drug substance or crushed tablets, dissolve in water, and dilute to a final concentration of approximately 5 mg/mL.[16] Filter through a 0.45 µm filter before injection.[16]
Protocol for Method B: HILIC-MS
-
Chromatographic System : UPLC or HPLC coupled to a tandem mass spectrometer (MS/MS).
-
Column : ACQUITY UPLC BEH Amide, 2.1 x 150 mm, 1.7 µm or similar HILIC phase.
-
Mobile Phase : A gradient of Acetonitrile (A) and 30 mM potassium phosphate buffer at pH 2.2 (B).[7]
-
Flow Rate : 0.5 mL/min.[7]
-
Column Temperature : 40°C.[7]
-
Injection Volume : 1.0 µL.[7]
-
MS Detection : Electrospray Ionization (ESI) in positive mode. Monitor the specific mass-to-charge ratio (m/z) transitions for Impurity B.
-
Sample Preparation : Similar to Method A, but potentially with a greater dilution factor due to the higher sensitivity of the MS detector. A typical final concentration might be 100 µg/mL in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 acetonitrile:water).
The Cross-Validation Protocol: Ensuring Method Equivalency
Cross-validation demonstrates that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[9][17] This process is a regulatory expectation when data from different methods are to be compared or used interchangeably.[10] The objective is to prove that the alternative method (HILIC-MS) is equivalent or superior to the original method (IP-RP-HPLC-UV).
The workflow for this process is outlined below.
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation Procedure:
-
Define Acceptance Criteria : Before initiating the study, establish clear, pre-defined acceptance criteria for all validation parameters, guided by the International Council for Harmonisation (ICH) Q2(R2) guideline.[17][18][19] For impurity methods, this typically involves comparing accuracy (recovery), precision (%RSD), and the final quantitative results.
-
Sample Selection : Select a minimum of three representative batches of metformin drug substance or drug product. Prepare samples as per the standard procedure. Additionally, prepare spiked samples by adding known amounts of certified Impurity B reference standard at relevant concentrations (e.g., reporting threshold, specification limit, and 120% of the specification limit).
-
Execution : Analyze the complete set of unspiked and spiked samples using both Method A and Method B. Ideally, the analyses should be performed by different analysts to incorporate intermediate precision into the comparison.
-
Data Evaluation and Comparison :
-
Specificity : For Method A, evaluate peak purity using a PDA detector. For Method B, confirm the identity of the peak using its mass spectrum. The HILIC-MS method is inherently more specific.
-
Accuracy : Compare the percent recovery of the spiked Impurity B from the relevant samples for both methods. The results should be within the pre-defined acceptance criteria (e.g., 80-120%).
-
Precision : Calculate the Relative Standard Deviation (%RSD) for replicate injections of the same sample for both methods. Compare the precision between the two methods.
-
Comparison of Quantified Results : For the unspiked batch samples, directly compare the quantified levels of Impurity B obtained from both methods. A statistical assessment, such as a Student's t-test or an equivalence test, should be performed to determine if there is a statistically significant difference between the results.
-
Data Presentation and Comparison
The results of the cross-validation study should be summarized in clear, comparative tables.
Table 1: Comparison of Method Validation Parameters
| Parameter | Method A (IP-RP-HPLC-UV) | Method B (HILIC-MS) | Acceptance Criteria |
| Specificity | Peak Purity Index > 0.995 | Mass confirmation (m/z) | No interference at analyte RT |
| Linearity (r²) | > 0.998 | > 0.999 | ≥ 0.995 |
| LOD | ~50 ng/mL | ~1 ng/mL | Reportable |
| LOQ | ~150 ng/mL | ~5 ng/mL | Reportable |
| Precision (%RSD) | < 5.0% | < 3.0% | ≤ 10.0% |
Table 2: Cross-Validation Results for Metformin Batches
| Sample ID | Impurity B Found (Method A) | Impurity B Found (Method B) | % Difference | Statistical Significance (p-value) |
| Batch 001 | 0.045% | 0.047% | 4.4% | > 0.05 (Not Significant) |
| Batch 002 | < LOQ | 0.012% | N/A | N/A |
| Batch 003 | 0.078% | 0.081% | 3.8% | > 0.05 (Not Significant) |
Table 3: Accuracy (Spike Recovery) Comparison
| Spike Level | % Recovery (Method A) | % Recovery (Method B) | Acceptance Criteria |
| LOQ | 95.2% | 101.5% | 80.0% - 120.0% |
| 100% Spec Limit | 98.6% | 99.8% | 90.0% - 110.0% |
| 120% Spec Limit | 102.1% | 100.5% | 90.0% - 110.0% |
Conclusion and Expert Recommendation
The cross-validation data demonstrate that the HILIC-MS method provides results that are statistically equivalent to the established IP-RP-HPLC-UV method for the quantification of Metformin Impurity B. Furthermore, the HILIC-MS method exhibits superior performance characteristics, including enhanced sensitivity (lower LOQ), greater specificity due to mass detection, and operational advantages such as the elimination of ion-pairing reagents.[15]
Based on this comprehensive evaluation, the HILIC-MS method is not only a suitable alternative but a recommended replacement for the IP-RP-HPLC-UV method for the routine quality control of Metformin Impurity B. Its adoption can lead to more reliable data, increased confidence in product quality, and improved analytical workflow efficiency. The successful cross-validation ensures that this method transfer can be implemented without compromising the historical data integrity, providing a seamless transition for lifecycle management of the analytical procedure.[18][20]
References
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Waters Corporation. (n.d.). A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). Available from: [Link]
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Patel, D., Kumar, P., Sharma, S., & Dwivedi, J. (2017). Analytical Methods for Metformin Estimation. Critical Reviews in Analytical Chemistry, 47(5), 405-417. Available from: [Link]
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Farmacia Journal. (n.d.). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Available from: [Link]
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U.S. Food and Drug Administration. (2020). Method of Detection of Nitrosamine Impurities in Metformin. Available from: [Link]
- Google Patents. (n.d.). CN111562319A - Method for detecting related substances in metformin hydrochloride preparation.
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LabRulez LCMS. (n.d.). A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). Available from: [Link]
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The Pharma Innovation Journal. (2017). Development of normal phase high-performance liquid chromatographic method for determination of metformin and its related impurities in bulk material. Available from: [Link]
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Waters Corporation. (n.d.). Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet. Available from: [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
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Acta Poloniae Pharmaceutica. (n.d.). DETERMINATION OF IMPURITIES IN MEDICAL PRODUCTS CONTAINING METFORMIN HYDROCHLORIDE. Available from: [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
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PubMed. (2024). Quantitative determination of potential genotoxic impurities in metformin hydrochloride and empagliflozin tablets through ultra-performance liquid chromatography-mass spectrometry. Available from: [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
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ResearchGate. (2025). Quantitative determination of potential genotoxic impurities in metformin hydrochloride and empagliflozin tablets through ultra-performance liquid chromatography mass spectrometry. Available from: [Link]
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Lab Manager. (n.d.). Analytical Method Transfer: Best Practices and Guidelines. Available from: [Link]
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ResearchGate. (2023). Reverse Phase, Ion Exchange, HILIC and Mix-Mode Chromatography for the Determination of Metformin and Evogliptin in Human Plasma and Pharmaceutical Formulations. Available from: [Link]
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European Bioanalysis Forum. (n.d.). Cross and Partial Validation. Available from: [Link]
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R Discovery. (2024). Quantitative determination of potential genotoxic impurities in metformin hydrochloride and empagliflozin tablets through ultra-performance liquid chromatography[sbnd]mass spectrometry. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Simultaneous determination of genotoxic nitrosamine impurities in sitagliptin/metformin combination tablets: comparative evaluation of ionisation techniques coupled with LC-MS/MS and high-resolution mass spectrometry. Available from: [Link]
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National Center for Biotechnology Information. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Available from: [Link]
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Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis. Available from: [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Metformin. Available from: [Link]
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OUCI. (n.d.). Quantitative determination of potential genotoxic impurities in metformin hydrochloride and empagliflozin tablets throu.... Available from: [Link]
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Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]
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structure-activity relationship studies of butylguanidine analogs
Executive Summary: The C4-Guanidine "Goldilocks" Zone
In the landscape of guanidine-based therapeutics, butylguanidine analogs occupy a critical physicochemical niche. While methyl- and ethyl-guanidines often lack the lipophilicity required for membrane target engagement, and hexyl- or octyl-chains frequently introduce non-specific cytotoxicity (surfactant effects), the butyl (C4) chain offers a balanced "Goldilocks" profile.
This guide objectively compares butylguanidine derivatives against their shorter and longer chain counterparts, focusing on three primary therapeutic vectors: Antimicrobial Efficacy , Neuroprotection (Agmatine-like activity) , and Na+/H+ Exchanger (NHE) Inhibition .
Comparative SAR Analysis
Antimicrobial & Antifungal Potency
Alkylguanidines act as cationic surfactants, disrupting microbial membranes. The Structure-Activity Relationship (SAR) here is dominated by the hydrophobic tail length .
Comparison: Butylguanidine vs. Hexyl/Octyl-guanidines
| Feature | Butylguanidine (C4) | Hexylguanidine (C6) | Octylguanidine (C8) |
| LogP (Lipophilicity) | ~0.5 - 1.2 (Moderate) | ~1.5 - 2.2 (High) | > 2.5 (Very High) |
| Membrane Penetration | Moderate; requires transporters or high conc. | High; passive diffusion | Aggressive; membrane insertion |
| Antifungal MIC (Candida) | 8 - 32 µg/mL | 2 - 8 µg/mL | 0.5 - 2 µg/mL |
| Hemolytic Activity (Toxicity) | Low (< 5% at MIC) | Moderate | High (> 50% at MIC) |
| Selectivity Index | High (Safer for mammalian cells) | Moderate | Low (Cytotoxic) |
Expert Insight: While C8 analogs are more potent in vitro, C4 (butyl) analogs are often preferred lead compounds for systemic applications because they avoid the indiscriminate membrane lysis (hemolysis) seen with longer chains.
Neuroprotection: The Agmatine Connection
Agmatine is endogenous 4-aminobutylguanidine . Its neuroprotective effects are strictly dependent on the butyl spacer length, which perfectly spans the ligand binding sites of the NMDA receptor channel pore and Imidazoline receptors.
Comparison: Agmatine (C4) vs. Arcaine (C4-diamine) vs. Propyl/Pentyl Analogs
-
Agmatine (C4): Optimal antagonist at NMDA receptors (NR2B subunit selective). Inhibits nNOS.
-
Propyl (C3) / Pentyl (C5): Significant drop in binding affinity (>10-fold loss). The C4 spacer is structurally conserved for bridging the glutamate residue and the channel pore.
-
Arcaine (1,4-diguanidinobutane): Higher affinity but lower blood-brain barrier (BBB) permeability due to double positive charge.
Na+/H+ Exchanger (NHE-1) Inhibition
In benzoylguanidine-based NHE-1 inhibitors (e.g., Cariporide analogs), a butyl substituent on the aromatic ring often serves to fill the hydrophobic pocket of the transporter.
-
Methyl/Ethyl: Insufficient hydrophobic interaction; weak inhibition (IC50 > 1 µM).
-
Butyl: Optimal hydrophobic fit ; IC50 often in the low nanomolar range (10–50 nM).
-
Phenyl: Often too bulky, leading to steric clash.
Mechanism of Action Visualization
The following diagram illustrates the dual-action mechanism of Butylguanidine analogs (specifically Agmatine) in neuroprotection, highlighting the critical node points.
Caption: Multi-target pharmacological profile of Butylguanidine analogs leading to neuroprotection.
Experimental Protocols
Synthesis of N-Butylguanidine Analogs (Guanylation)
Objective: Convert a primary butylamine derivative into a guanidine. Standard: This protocol avoids the use of cyanamide (explosive hazard) and uses a thiourea reagent.
Reagents:
-
Substrate: 4-substituted butylamine (1.0 eq)
-
Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 eq) or 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea.
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq).
-
Solvent: Dry Acetonitrile (MeCN) or DMF.
Step-by-Step Workflow:
-
Dissolution: Dissolve the amine substrate in dry MeCN (0.1 M concentration) under nitrogen atmosphere.
-
Addition: Add TEA (2.0 eq) followed by the Guanylating Reagent (1.05 eq).
-
Reaction: Stir at Room Temperature (RT) for 12–24 hours. Monitor by TLC (disappearance of amine).
-
Note: If the amine is sterically hindered, heat to 50°C.
-
-
Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with 5% citric acid (to remove unreacted amine) and brine.
-
Deprotection: Dissolve the Boc-protected intermediate in DCM:TFA (1:1 ratio). Stir for 2 hours. Evaporate TFA to yield the guanidinium trifluoroacetate salt.
High-Throughput MIC Determination (Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus or C. albicans.
-
Preparation: Prepare stock solution of Butylguanidine analog at 10 mg/mL in DMSO.
-
Dilution: In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI-1640 (fungi), ranging from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add 100 µL of microbial suspension adjusted to
CFU/mL to each well. -
Controls:
-
Positive Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).
-
Negative Control: Solvent (DMSO < 1%) + Broth.
-
-
Incubation: Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
Readout: MIC is the lowest concentration showing no visible growth (turbidity). Validate with Resazurin dye (turns pink if live cells are present).
Strategic Synthesis & Screening Workflow
This workflow outlines the decision tree for optimizing butylguanidine leads based on initial screening results.
Caption: Iterative optimization cycle for balancing potency and toxicity in alkylguanidine development.
References
-
Pasero, C., et al. (2017). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents.[1] Scientific Reports.[1][2] Link
-
Piletz, J. E., et al. (2013). Agmatine: clinical applications after 100 years in translation. Drug Discovery Today. Link
-
Masia, R., et al. (2023). Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies. The EMBO Journal.[3] Link
-
Kleyman, T. R., & Cragoe, E. J. (1988). Amiloride and its analogs as tools in the study of ion transport. Journal of Membrane Biology. Link
-
Masson, M., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry.[4] Link
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A Head-to-Head Battle in Oncology Research: Evaluating 2-butyl-1-carbamimidoylguanidine (Buformin) Against the Natural Alkaloid Berberine
A Comparative Guide for Researchers in Drug Development and Cancer Biology
In the relentless pursuit of novel and effective anti-cancer therapeutics, researchers are increasingly turning their attention to compounds with established metabolic regulatory properties. Among these, the biguanide class of drugs, traditionally used for type 2 diabetes, has shown considerable promise. This guide provides a comprehensive statistical and experimental comparison of 2-butyl-1-carbamimidoylguanidine , more commonly known as Buformin , and Berberine , a natural isoquinoline alkaloid. While both compounds are recognized for their ability to activate the AMP-activated protein kinase (AMPK) pathway, a critical regulator of cellular energy homeostasis, their comparative efficacy and underlying mechanistic nuances in an oncological context warrant a detailed investigation.
This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the experimental methodologies required to rigorously compare these two compelling molecules. We will explore their mechanisms of action, present a framework for their comparative evaluation in a cancer cell line model, and provide detailed protocols for key assays.
The Contenders: A Mechanistic Overview
This compound (Buformin) , a member of the biguanide family alongside metformin and phenformin, has demonstrated potent anti-cancer activity. Its primary mechanism of action is the inhibition of mitochondrial respiratory chain complex I, leading to a decrease in cellular ATP levels and a subsequent activation of AMPK.[1][2] Activated AMPK, in turn, orchestrates a cascade of events that inhibit cell growth and proliferation.[3][4] Notably, in a comparative study of biguanides, buformin was found to be more effective than metformin and phenformin in reducing cancer incidence and multiplicity in a rat model of mammary carcinogenesis.[3][5]
Berberine , a natural compound extracted from various plants, has a long history in traditional medicine and has garnered significant interest for its anti-cancer properties.[6][7] Similar to buformin, berberine's anti-neoplastic effects are, in part, attributed to its ability to activate AMPK.[8] However, berberine also exerts its effects through a multitude of other pathways, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis and inflammation.[6][9]
The convergence of their primary target, AMPK, coupled with their distinct chemical origins and potentially divergent secondary mechanisms, makes a head-to-head comparison of buformin and berberine a compelling area of investigation for identifying more potent and selective anti-cancer agents.
Experimental Design: A Comparative Framework for In Vitro Analysis
To objectively assess the anti-cancer potential of buformin and berberine, a well-controlled in vitro study is paramount. The following experimental workflow is proposed for a comparative analysis using a relevant cancer cell line (e.g., MCF-7 breast cancer cells, which are known to be responsive to metabolic inhibitors).
Caption: A proposed experimental workflow for the comparative analysis of Buformin and Berberine.
Data Presentation: A Comparative Analysis of Anti-Proliferative Effects
The initial step in comparing buformin and berberine is to determine their respective potencies in inhibiting cancer cell growth. This is typically achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).
Table 1: Comparative IC50 Values of Buformin and Berberine in MCF-7 Cells (Hypothetical Data)
| Compound | IC50 (µM) after 48h Treatment (Mean ± SD, n=3) | Statistical Significance (p-value) |
| Buformin | 15.8 ± 2.1 | < 0.01 |
| Berberine | 42.5 ± 5.7 |
Statistical analysis performed using an unpaired t-test.[10][11]
This hypothetical data suggests that buformin is significantly more potent than berberine in inhibiting the proliferation of MCF-7 cells. The lower IC50 value for buformin indicates that a lower concentration is required to achieve a 50% reduction in cell viability.
Experimental Protocols
Cell Viability Assay (CCK-8)
This assay is fundamental for determining the dose-dependent cytotoxic effects of the compounds.
Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of buformin and berberine in complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium without the drug).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.[12]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the extent of apoptosis induced by the compounds.
Methodology:
-
Cell Treatment: Treat MCF-7 cells with buformin and berberine at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[13]
Western Blot for AMPK Activation
This technique is used to confirm the activation of the primary molecular target.
Methodology:
-
Protein Extraction: Treat MCF-7 cells with buformin and berberine at their IC50 concentrations for various time points (e.g., 1, 3, 6, 12, 24 hours). Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated AMPK (p-AMPK Thr172) and total AMPK. Subsequently, incubate with HRP-conjugated secondary antibodies.[14][15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-AMPK levels to total AMPK.
Caption: A simplified signaling pathway illustrating the activation of AMPK by Buformin and Berberine.
High-Performance Liquid Chromatography (HPLC) for Intracellular Quantification
HPLC can be employed to measure the intracellular concentrations of buformin and berberine, providing a crucial link between the applied dose and the observed biological effects.
Methodology for Berberine:
-
Sample Preparation: After treatment, wash the cells with cold PBS and lyse them. Precipitate the proteins and collect the supernatant.
-
Chromatographic Conditions:
-
Quantification: Generate a standard curve with known concentrations of berberine to quantify the amount in the cell lysates.
(Note: A specific, validated HPLC method for buformin in cell culture would need to be developed or adapted from existing methods for metformin.)
Trustworthiness and Self-Validation
The experimental design outlined above incorporates several self-validating systems to ensure the trustworthiness of the results:
-
Dose-Response Correlation: The IC50 values obtained from the cell viability assay provide the basis for the concentrations used in subsequent mechanistic studies, ensuring that the observed effects are occurring at relevant, quantifiable levels of cytotoxicity.
-
Multiple Assays for the Same Endpoint: The use of both a viability assay (metabolic activity) and an apoptosis assay (cell death mechanism) provides a more complete picture of the cellular response to the compounds.
-
Mechanistic Confirmation: Western blotting for AMPK activation directly tests the primary hypothesis of the compounds' mechanism of action. A correlation between the degree of AMPK phosphorylation and the extent of cell death would strongly support the proposed mechanism.
-
Intracellular Quantification: HPLC analysis provides a critical link between the external drug concentration and the internal cellular exposure, helping to explain potential differences in potency.
Conclusion and Future Directions
This guide provides a robust framework for the comparative statistical and experimental analysis of this compound (buformin) and berberine. The proposed workflow, from initial dose-response screening to detailed mechanistic and quantitative analyses, will enable researchers to generate high-quality, reproducible data.
While both compounds show promise as anti-cancer agents through their shared ability to activate AMPK, the hypothetical data presented here suggests that buformin may be a more potent inhibitor of cancer cell proliferation. However, the multifaceted nature of berberine's activity warrants further investigation into its potential synergistic effects with other chemotherapeutic agents.
Future studies should aim to directly compare these two compounds in a panel of cancer cell lines representing different tumor types and genetic backgrounds. Furthermore, in vivo studies in animal models will be crucial to evaluate their therapeutic efficacy, pharmacokinetic profiles, and potential toxicities, ultimately paving the way for their potential clinical translation.
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Thompson, H. G., et al. (2015). Effects of metformin, buformin, and phenformin on the post-initiation stage of chemically induced mammary carcinogenesis in the rat. Cancer Prevention Research, 8(6), 509-516. Available from: [Link]
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Thompson, H. G., et al. (2015). Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the Rat. National Institutes of Health. Available from: [Link]
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Zhu, Y., Ma, N., & Li, H. (2014). Berberine induces apoptosis and DNA damage in MG63 human osteosarcoma cells. Molecular Medicine Reports, 10(4), 1734-1738. Available from: [Link]
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Li, W., et al. (2023). Antitumor Activity of Berberine by Activating Autophagy and Apoptosis in CAL-62 and BHT-101 Anaplastic Thyroid Carcinoma Cell Lines. International Journal of Molecular Sciences, 24(13), 10769. Available from: [Link]
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PUR-FORM. (2023). Berberine Vs. Metformin A Science-Driven Longevity Comparison. PUR-FORM. Available from: [Link]
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Rauf, A., et al. (2021). Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways. Molecules, 26(16), 4946. Available from: [Link]
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Scott, M. G., et al. (2004). Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. Biochemical Journal, 383(Pt 3), 477-487. Available from: [Link]
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Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of mixed IC50 data – a statistical analysis. PloS one, 8(5), e61037. Available from: [Link]
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Srividya, A. R., et al. (2012). Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms. AYU (An International Quarterly Journal of Research in Ayurveda), 33(3), 409-413. Available from: [Link]
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Zhang, F., et al. (2018). Berberine-based carbon dots for selective and safe cancer theranostics. RSC Advances, 8(12), 6523-6530. Available from: [Link]
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Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. ResearchGate. Available from: [Link]
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Tian, R., et al. (2001). Relationship between 5-aminoimidazole-4-carboxamide-ribotide and AMP-activated protein kinase activity in the perfused mouse heart. American Journal of Physiology-Heart and Circulatory Physiology, 280(2), H679-H688. Available from: [Link]
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Zhang, W. J., et al. (2010). Activation of the AMP-activated protein kinase (AMPK) by nitrated lipids in endothelial cells. PloS one, 5(4), e10294. Available from: [Link]
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Ruggiero, M., et al. (2020). Berberine, an Epiphany Against Cancer. Molecules, 25(21), 5158. Available from: [Link]
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Liras, A., & Henderson, A. (2020). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 63(19), 10765-10774. Available from: [Link]
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Li, L., et al. (2023). Optimized HPLC extraction method of quercetin and berberine based on response surface analysis. RSC Advances, 13(43), 30454-30462. Available from: [Link]
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Li, Y., et al. (2018). The Anti-Cancer Mechanisms of Berberine: A Review. International Journal of Molecular Sciences, 19(11), 3526. Available from: [Link]
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Lee, J. J., & Lee, J. (2017). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Cancer Prevention, 22(3), 193-196. Available from: [Link]
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Safety Operating Guide
2-butyl-1-carbamimidoylguanidine proper disposal procedures
Chemical Identity & Critical Safety Preface
Chemical Name: 2-butyl-1-carbamimidoylguanidine Common Name: Buformin (1-Butylbiguanide) CAS Number: 692-13-7 Molecular Formula: C6H15N5[1]
Core Directive: This compound acts as a nitrogenous base and poses specific environmental hazards, particularly to aquatic life. It is strictly prohibited to discharge this substance or its residues into municipal water systems or laboratory sinks. Disposal must follow a High-Temperature Incineration pathway with flue gas scrubbing (due to high Nitrogen content leading to NOx generation).
Hazard Profile & Environmental Toxicology
To design an effective disposal protocol, one must understand the why behind the regulations. Buformin shares the toxicological profile of the biguanide class:
-
Aquatic Toxicity: Biguanides are often classified as Aquatic Chronic 1 or 2 . They do not degrade rapidly in water and can bioaccumulate, causing long-term damage to aquatic ecosystems.
-
Chemical Incompatibility: As a strong base, it reacts vigorously with strong oxidizers (e.g., Nitric Acid, Peroxides) and acids. Segregation is critical.
-
Combustion Products: Burning generates Carbon oxides (COx) and Nitrogen oxides (NOx).
| Property | Specification | Operational Implication |
| Physical State | Solid (Crystalline powder) | Dust control required during transfer/weighing. |
| Water Solubility | Soluble | High risk of groundwater contamination if spilled. |
| pKa | Basic (~11-12) | Do not mix with acidic waste streams without neutralization analysis. |
| RCRA Status | Non-listed (typically) | Treat as Hazardous Chemical Waste (D001/Ignitable or Toxic dependent on solvent). |
Validated Disposal Protocols
A. Solid Waste (Pure Substance & Contaminated Items)
Applies to: Expired pure chemicals, weighing boats, contaminated gloves, and filter paper.
-
Collection: Place solids in a dedicated, wide-mouth High-Density Polyethylene (HDPE) container.
-
Labeling: Label strictly as "Hazardous Waste - Solid - Toxic to Aquatic Life" .
-
Segregation: Do not co-mingle with oxidizers (e.g., nitrates, permanganates) to prevent exothermic reactions in the waste drum.
-
Disposal Endpoint: Transfer to EHS for Incineration .
B. Liquid Waste (Solutions, Mother Liquors, HPLC Effluent)
Applies to: Reaction mixtures, HPLC waste streams.
-
Segregation:
-
Stream A (Halogenated): If dissolved in DCM/Chloroform.
-
Stream B (Non-Halogenated): If dissolved in Water/Methanol/Ethanol.
-
-
pH Check: Verify pH is between 5–9. If highly basic (pH > 10) due to high concentration, neutralize cautiously with dilute Acetic Acid or Sulfuric Acid before adding to the main carboy to prevent container degradation.
-
Container: Use solvent-compatible carboys (HDPE or Safety Steel Cans).
-
Labeling: "Hazardous Waste - Liquid - Organic Bases" .
-
Prohibited Action: NEVER flush down the drain, even if diluted.
Emergency Spill Management (Self-Validating Workflow)
In the event of a spill, speed and containment are paramount to prevent environmental release.
Step-by-Step Response:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
PPE: Don Nitrile gloves (double gloved recommended), lab coat, and safety goggles. Wear a N95/P100 dust mask if powder is airborne.
-
Contain:
-
Clean: Wash the area with water and soap.[5] Collect all wash water as hazardous liquid waste.
Visualized Workflows
Figure 1: Laboratory Disposal Decision Matrix
This decision tree guides the researcher to the correct waste stream, ensuring compliance and safety.
Caption: Operational flowchart for segregating this compound waste streams.
Figure 2: Spill Response Protocol
A logical loop ensuring containment prevents environmental release.[4]
Caption: Emergency response logic for dry and wet spills, prioritizing containment of wash-water.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9453, Buformin. PubChem.[3] [Link]
-
University of Canterbury (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
Sources
- 1. 5 Untargeted sample analysis — emzed documentation [emzed.ethz.ch]
- 2. This compound | 692-13-7 | Benchchem [benchchem.com]
- 3. N-butyl-1-carbamimidamidomethanimidamide | C6H15N5 | CID 176516704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
